2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
Description
The exact mass of the compound 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEDHNDZISRJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294158 | |
| Record name | 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70335-40-9 | |
| Record name | NSC94822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-bromo-4-(chloromethyl)mesitylene chemical structure and molecular weight
An In-depth Technical Guide to 2-Bromo-4-(chloromethyl)mesitylene: A Versatile Synthetic Building Block
Introduction
2-Bromo-4-(chloromethyl)mesitylene, systematically named 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene, is a polysubstituted aromatic compound that serves as a highly versatile intermediate in organic synthesis. Its structure is characterized by a mesitylene (1,3,5-trimethylbenzene) core, functionalized with both a bromine atom and a chloromethyl group. This unique combination of reactive sites—an aryl bromide suitable for cross-coupling reactions and a benzylic chloride susceptible to nucleophilic substitution—makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic considerations, its reactivity, and its potential applications, particularly for professionals in chemical research and drug development.
Compound Profile
The fundamental characteristics of 2-Bromo-4-(chloromethyl)mesitylene are summarized below, providing essential data for laboratory use.
Chemical Structure
Caption: Synthetic workflow for 2-bromo-4-(chloromethyl)mesitylene.
Step 1: Electrophilic Bromination of Mesitylene
The first step involves the selective monobromination of the mesitylene ring.
-
Causality: The three methyl groups on the mesitylene ring are activating, ortho-, para-directing groups for electrophilic aromatic substitution. Their synergistic effect makes the ring highly nucleophilic, allowing for bromination to proceed readily, often without a Lewis acid catalyst. [1]The reaction is typically performed in a non-polar solvent like carbon tetrachloride. [1] Experimental Protocol: Synthesis of 2-Bromomesitylene This protocol is adapted from established procedures for the bromination of mesitylene. [1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HBr), dissolve mesitylene (1.0 eq) in carbon tetrachloride.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature below 10 °C.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in carbon tetrachloride to the stirred mesitylene solution. The rate of addition should be controlled to keep the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for one hour.
-
Work-up: Wash the reaction mixture with water, followed by a 20% sodium hydroxide solution to remove unreacted bromine and HBr, and then again with water.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation. The crude 2-bromomesitylene can be purified by vacuum distillation. [1]
Step 2: Blanc Chloromethylation
The second step introduces the chloromethyl group onto the 2-bromomesitylene intermediate.
-
Causality: The Blanc chloromethylation is an electrophilic aromatic substitution that uses formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride. The three methyl groups and the bromine atom direct the incoming electrophile (hydroxymethyl cation or its equivalent). The position para to the bromine atom (C4) is sterically accessible and electronically activated, making it the primary site of substitution.
Experimental Protocol: Synthesis of 2-Bromo-4-(chloromethyl)mesitylene This protocol is based on general Blanc chloromethylation procedures.
-
Reagent Preparation: In a reaction vessel, combine 2-bromomesitylene (1.0 eq), paraformaldehyde (1.2 eq), and a suitable solvent such as glacial acetic acid.
-
Reaction Initiation: While stirring, bubble dry hydrogen chloride gas through the mixture or add concentrated hydrochloric acid.
-
Heating: Heat the mixture gently (e.g., 60-70 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice-water. The product will often precipitate as a solid or an oil.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic extracts with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The synthetic utility of 2-bromo-4-(chloromethyl)mesitylene stems from the differential reactivity of its two functional groups. This allows for selective and sequential transformations, making it a powerful tool for building molecular complexity. The introduction of bromine and chlorine atoms into organic molecules is a well-established strategy in drug design to modify a compound's biological profile, often improving lipophilicity and pharmacokinetic properties. [2][3]
Caption: Dual reactivity of 2-bromo-4-(chloromethyl)mesitylene.
-
Nucleophilic Substitution at the Chloromethyl Group: The benzylic chloride is highly reactive towards nucleophiles (e.g., amines, alkoxides, cyanides) via an Sₙ2 mechanism. This allows for the straightforward introduction of a wide variety of functional groups at this position. This reactivity is foundational for creating precursors to biologically active molecules. [4]
-
Transformations at the Aryl Bromide: The C-Br bond can participate in a range of organometallic reactions:
-
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, which can then react with various electrophiles (e.g., aldehydes, ketones, CO₂). [5] * Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds.
-
This dual functionality allows for a strategic, stepwise elaboration of the molecule, making it a valuable intermediate in the synthesis of targeted compounds in medicinal chemistry and materials science.
Safety and Handling
2-Bromo-4-(chloromethyl)mesitylene is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage. [6]It may also cause respiratory irritation. [6]* Signal Word: Danger. [6]* Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield). * Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere at 2-8°C. * First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
Conclusion
2-Bromo-4-(chloromethyl)mesitylene is a strategically important synthetic intermediate possessing two distinct and valuable reactive centers. Its preparation from mesitylene via a logical two-step process is well-grounded in fundamental organic reaction mechanisms. The ability to selectively perform nucleophilic substitution at the chloromethyl group or engage the aryl bromide in organometallic chemistry provides chemists with a flexible and powerful platform for constructing complex molecules. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
-
Organic Syntheses Procedure: bromomesitylene. [Link]
-
2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669 - PubChem. [Link]
-
2,4-Bis(chloromethyl)mesitylene - Chemical & Physical Properties by Cheméo. [Link]
-
Organic Syntheses Procedure: mesitoic acid. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical Properties and Synthetic Utility of Functionalized Bromomesitylene Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists
Executive Summary: The Steric "Fortress"
In the landscape of aryl halides, 2-bromomesitylene (2-bromo-1,3,5-trimethylbenzene) stands apart not for its electronic properties, but for its steric architecture . The two ortho-methyl groups flanking the bromine atom create a "steric fortress," fundamentally altering the physical properties, reactivity profile, and conformational dynamics of its derivatives.
For drug discovery and materials science (OLEDs), this steric bulk is a feature, not a bug. It prevents
Molecular Architecture & Physical Properties[1][2]
The physical behavior of bromomesitylene derivatives is governed by the "Mesityl Effect" : the thermodynamic penalty of planarity. Unlike non-substituted bromobenzene, mesityl derivatives cannot easily adopt a planar conformation with conjugation partners due to the clash between the ortho-methyls and the substituent.
Comparative Physical Data Matrix
The following table contrasts the parent bromide with its key functionalized derivatives, highlighting the shift from lipophilic liquid to polar solid upon functionalization.
| Property | 2-Bromomesitylene (Parent) | 2,4,6-Trimethylphenylboronic Acid (Suzuki Partner) | Mesitylamine (Buchwald Product) |
| CAS No. | 576-83-0 | 5980-97-2 | 88-05-1 |
| Molecular Weight | 199.09 g/mol | 164.01 g/mol | 135.21 g/mol |
| Physical State | Colorless Liquid | White Crystalline Solid | Colorless Liquid |
| Melting Point | -1 °C to 2 °C | 115–122 °C | -5 °C |
| Boiling Point | 225 °C | N/A (Dehydrates to boroxine) | 218 °C |
| Density | 1.301 g/mL | ~1.05 g/cm³ (predicted) | 0.96 g/mL |
| Solubility (25°C) | Hexanes, DCM, Et₂O (Immiscible in water) | MeOH, THF, Acetone (Sparingly in hexanes) | Ethanol, Acidic H₂O |
| Key Spectral Feature | ¹H NMR: | ¹H NMR: | IR: N-H stretch ~3350 cm⁻¹ |
Solubility & Lipophilicity Trends
-
Lipophilicity: 2-Bromomesitylene is highly lipophilic (LogP ~3.7). Functionalization with polar groups (boronic acid, amine) drastically reduces LogP, but the hydrophobic methyl "shield" maintains solubility in organic solvents (DCM, Toluene) better than non-methylated analogs.
-
Aggregation: In solid-state applications (e.g., OLEDs), mesityl derivatives exhibit reduced crystallization tendencies compared to flat aromatics, forming amorphous glasses that are critical for film stability.
Structure-Property Relationships (Visualization)
The following diagram illustrates how the steric bulk of the mesityl group dictates both the synthesis strategy (requiring specialized ligands) and the final application utility (preventing quenching or metabolism).
Caption: The "Mesityl Effect" logic flow: Steric bulk creates synthetic challenges but unlocks unique physical properties for advanced applications.
Experimental Protocols: Overcoming Steric Hindrance
Standard protocols often fail with 2-bromomesitylene due to the blocked access to the C-Br bond. The following protocols are optimized for this hindered substrate.
Protocol A: Synthesis of 2,4,6-Trimethylphenylboronic Acid
Target: Converting the liquid bromide to a solid, versatile Suzuki coupling partner.
Rationale: The Grignard route is preferred over Lithium-Halogen exchange for large-scale preparation due to the stability of the mesitylmagnesium bromide intermediate.
-
Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 equiv) . Dry stir for 10 min.
-
Initiation: Add anhydrous THF (1.0 M concentration relative to bromide) . Add a crystal of iodine and 5% of the total 2-bromomesitylene . Heat gently with a heat gun until the iodine color fades (initiation).
-
Addition: Dropwise add the remaining 2-bromomesitylene (1.0 equiv) in THF over 30 minutes. Maintain a gentle reflux.
-
Note: If reflux ceases, apply external heat. The steric bulk slows the formation rate compared to bromobenzene.
-
-
Reflux: Stir at reflux for 2–3 hours to ensure complete Grignard formation.
-
Borylation: Cool the dark grey solution to -78 °C . Add Trimethyl borate (2.0 equiv) dropwise.
-
Critical Step: The solution must be kept cold to prevent double-addition, although the steric bulk naturally inhibits the formation of borinic acid byproducts.
-
-
Hydrolysis: Warm to RT overnight. Quench with 1M HCl (excess) and stir for 1 hour to hydrolyze the boronate ester.
-
Isolation: Extract with diethyl ether. Wash with brine.[1] The product, 2,4,6-trimethylphenylboronic acid , crystallizes as a white solid upon concentration (Yield: ~60-80%).
Protocol B: Buchwald-Hartwig Amination (The "X-Phos" Method)
Target: Coupling the hindered bromide with an amine.
Rationale: Standard ligands (PPh3, BINAP) often fail because they cannot promote the oxidative addition into the sterically crowded C-Br bond. X-Phos or S-Phos are required as they are electron-rich and bulky, facilitating the catalytic cycle for hindered arenes.
-
Charge: To a vial, add Pd₂(dba)₃ (1-2 mol%) , X-Phos (2-4 mol%) , and NaOtBu (1.4 equiv) .
-
Solvent: Add anhydrous Toluene or Dioxane .
-
Substrates: Add 2-bromomesitylene (1.0 equiv) and the Amine (1.2 equiv) .
-
Reaction: Seal and heat to 100–110 °C for 12–24 hours.
-
Observation: The reaction mixture will turn from dark red/purple to black/brown.
-
-
Workup: Filter through Celite to remove Palladium black. Concentrate and purify via silica flash chromatography.
Applications in Advanced Materials & Medicine[2]
OLED Emitters: The Anti-Quenching Shield
In Organic Light-Emitting Diodes (OLEDs), "concentration quenching" is a major failure mode. Planar molecules stack like pancakes (
-
Mechanism: Functionalizing an emitter with mesityl groups (derived from 2-bromomesitylene) creates a "propeller" shape.
-
Effect: This steric bulk physically prevents the emissive cores from touching.
-
Example: MesCzBN and DMBNO are deep-blue emitters where mesityl groups act as "bumpers," maintaining high Quantum Efficiency (EQE > 30%) even at high doping concentrations.
Drug Development: Metabolic Blocking
In Medicinal Chemistry, the "para" and "ortho" positions of phenyl rings are metabolic hotspots for Cytochrome P450 oxidation.
-
Strategy: Replacing a phenyl group with a mesityl group (via Suzuki coupling of the boronic acid) blocks these sites.
-
Atropisomerism: Researchers must be aware that the high rotational barrier created by the ortho-methyls can lead to atropisomers (chiral axes). If the rotation is slow on the biological timescale, the drug may exist as separable enantiomers, requiring chiral separation and individual tox studies.
References
-
Synthesis of Bromomesitylene: Smith, L. I. (1931). "Bromomesitylene".[2] Organic Syntheses, 11, 24.
-
Mesitylboronic Acid Protocol: ChemicalBook Protocol Series. "Synthesis of 2,4,6-trimethylphenylboronic acid from 2-bromo-1,3,5-trimethylbenzene". Link
-
OLED Steric Shielding: Zhang, Y., et al. (2020). "A mesityl-functionalized double-boron–nitrogen–oxygen-embedded multi-resonance framework achieves anti-quenching narrowband deep-blue electroluminescence". Journal of Materials Chemistry C. Link
- Buchwald-Hartwig for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids". Accounts of Chemical Research. (Context on X-Phos utility).
-
Physical Properties Data: PubChem CID 68473 (2-Bromomesitylene). Link
Sources
Solubility Profile & Solvent Selection: 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
Topic: Solubility Profile & Solvent Selection for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Process Chemists
Executive Summary & Chemical Identity[1][2]
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene (CAS: 70335-40-9) is a highly functionalized aromatic building block characterized by a lipophilic mesitylene core, a sterically demanding bromine substituent, and a reactive electrophilic chloromethyl group.
Effective utilization of this compound in drug development and organic synthesis requires a nuanced understanding of its solubility profile. Unlike simple salts, its behavior is governed by Van der Waals interactions and electrophilic reactivity . This guide defines the theoretical solubility parameters, experimental determination protocols, and critical solvent selection criteria to prevent yield-destroying solvolysis.
Chemical Profile
| Property | Detail |
| CAS Number | 70335-40-9 |
| Molecular Formula | |
| Molecular Weight | 247.56 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |
| Primary Hazard | Corrosive / Alkylating Agent (Benzylic Halide) |
| Storage | Inert atmosphere, 2–8°C (Moisture Sensitive) |
Theoretical Solubility Landscape
As a Senior Application Scientist, I approach solubility not just as "does it dissolve?" but "how does it interact?". This molecule exhibits a high Dispersion (δD) component in its Hansen Solubility Parameters (HSP) due to the trimethylbenzene core and bromine atom.
The "Like Dissolves Like" Matrix
The molecule is predominantly lipophilic and aprotic . It lacks hydrogen bond donors and has weak hydrogen bond accepting capability (halogens).
Category A: High Solubility (Recommended)
Mechanism: Strong London Dispersion forces and compatible dipole interactions.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (
), 1,2-Dichloroethane.-
Insight: These are the "Gold Standard" for this compound. They dissolve the lipophilic core while accommodating the polarizable halogens.
-
-
Aromatic Hydrocarbons: Toluene, Xylene, Benzene.
-
Insight:
stacking interactions with the mesitylene core ensure complete miscibility.
-
-
Ethers: Tetrahydrofuran (THF), 2-MeTHF, 1,4-Dioxane.
-
Insight: Excellent for solubilizing, but ensure they are anhydrous and free of peroxides to prevent side reactions.
-
Category B: Moderate/Variable Solubility
-
Aliphatic Hydrocarbons: Hexanes, Heptane, Pentane.
-
Insight: While the methyl groups promote solubility, the polar C-Br and C-Cl bonds may cause phase separation at low temperatures or high concentrations. Often used as anti-solvents for crystallization.
-
-
Esters: Ethyl Acetate, Isopropyl Acetate.
-
Insight: Good general solubility, but potential for transesterification is negligible here, making them safe alternatives to chlorinated solvents.
-
Category C: Reactive/Incompatible (STRICTLY AVOID)
Mechanism: Nucleophilic attack on the benzylic carbon (Solvolysis).
-
Protic Solvents: Water, Methanol, Ethanol, Isopropanol.
-
Critical Warning: The chloromethyl group is a benzylic halide. In protic solvents, it undergoes
or solvolysis, converting your starting material into the corresponding alcohol or ether. -
Reaction:
-
Experimental Protocols
Since specific quantitative solubility data (mg/mL) is rarely published for niche intermediates, researchers must generate their own data. Below is a self-validating protocol designed to minimize material waste while maximizing accuracy.
Protocol A: Visual Solubility Screening (Tier 1)
Use this for rapid solvent selection during reaction optimization.
-
Preparation: Weigh 10 mg of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene into a 1.5 mL GC vial.
-
Solvent Addition: Add 100
of the target solvent (Solvent volume = 10 vol). -
Observation:
-
Clear Solution: Solubility > 100 mg/mL (High).
-
Cloudy/Suspension: Sonicate for 30 seconds. If it clears, Solubility is High.
-
Persisting Solid/Oil: Add solvent in 100
increments up to 1 mL.
-
-
Calculation: If 10 mg dissolves in 0.5 mL, Solubility
20 mg/mL.
Protocol B: Gravimetric Saturation Method (Tier 2)
Use this for crystallization design or formulation.
-
Saturation: Add excess solid/oil to 2 mL of solvent in a sealed vial. Stir at 25°C for 4 hours.
-
Filtration: Filter the supernatant through a 0.45
PTFE syringe filter (Do NOT use Nylon; it may react or degrade). -
Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed vial (
). -
Drying: Evaporate solvent under nitrogen stream, then vacuum dry at 30°C for 1 hour.
-
Weighing: Weigh the vial + residue (
). -
Formula:
.
Decision Frameworks (Visualization)
Figure 1: Solubility Screening Workflow
This workflow illustrates the logical steps to determine solubility while safeguarding the chemical integrity of the sample.
Caption: A logic flow for rapid solubility assessment, highlighting the critical exclusion of protic solvents to prevent degradation.
Figure 2: Solvent Selection Decision Tree
A strategic guide for choosing the right solvent based on the intended application (Reaction vs. Purification).
Caption: Decision tree correlating specific chemical applications with the optimal solvent systems for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene.
Senior Scientist's Notes on Handling
The "Wet Solvent" Trap
The most common failure mode with chloromethyl-mesitylene derivatives is the inadvertent use of "wet" solvents.
-
Scenario: Using THF from a bottle opened 3 months ago.
-
Result: The atmospheric moisture in the THF hydrolyzes the C-Cl bond, releasing HCl and forming the benzyl alcohol impurity.
-
Correction: Always use freshly distilled solvents or those stored over molecular sieves (3Å or 4Å).
NMR Solvent Choice
When analyzing this compound:
-
Preferred:
(Chloroform-d). It provides excellent solubility and no signal overlap. -
Avoid:
(Methanol-d4) or . These will react with the sample during the acquisition time, leading to confusing spectra (identifying a "mixture" that was actually pure before dissolution).
Storage Solutions
If you must store the compound in solution:
-
Use Toluene or Dichloromethane .
-
Store at -20°C .
-
Ensure the vial is flushed with Argon.
References
-
Sigma-Aldrich. Product Specification: 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene (CAS 70335-40-9).[1] Retrieved from
-
PubChem. Compound Summary: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Structural Analog).[2] National Library of Medicine.[3] Retrieved from
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical basis for solubility prediction).
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Principles of solvolysis in benzylic halides).
Sources
Bifunctional Scaffolds in Advanced Organic Synthesis: A Comparative Analysis of Mesityl Bromide and 2-Bromo-4-(chloromethyl)mesitylene
Executive Summary
In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the strategic selection of aromatic scaffolds dictates the efficiency of molecular assembly. Steric tuning and orthogonal reactivity are paramount for minimizing protecting-group manipulations and maximizing atom economy. This technical guide provides an in-depth mechanistic comparison between a ubiquitous monofunctional building block, mesityl bromide (2-bromomesitylene), and its highly versatile bifunctional derivative, 2-bromo-4-(chloromethyl)mesitylene . By dissecting their structural foundations, reactivity profiles, and causality in experimental design, this whitepaper serves as a definitive resource for drug development professionals engineering complex molecular architectures.
Structural and Chemical Foundations
Mesityl bromide (CAS 576-83-0) is an electron-rich, sterically hindered aryl halide with the molecular formula C₉H₁₁Br[1]. The presence of methyl groups at the 1, 3, and 5 positions provides exceptional steric shielding around the bromine atom at the 2-position[2]. This
In contrast, 2-bromo-4-(chloromethyl)mesitylene breaks this symmetry by introducing a chloromethyl (–CH₂Cl) group at the 4-position. This critical modification transforms the molecule into a bifunctional scaffold possessing two electronically and sterically distinct electrophilic sites: a "hard" benzylic chloride and a "soft" aryl bromide. This structural divergence is the foundation of its orthogonal reactivity, allowing chemists to selectively functionalize one site while leaving the other completely intact.
Stepwise synthesis of 2-bromo-4-(chloromethyl)mesitylene from mesitylene.
Mesityl Bromide: The Monofunctional Workhorse
Mesityl bromide is a colorless to pale yellow liquid with a boiling point of 225 °C and a density of 1.32 g/cm³[1][2][3]. It is synthesized via the regioselective electrophilic aromatic substitution of mesitylene with bromine, typically conducted at low temperatures (10–15 °C) to prevent polyhalogenation[1].
In drug development and organometallic chemistry, mesityl bromide is primarily utilized to synthesize mesitylmagnesium bromide (MesMgBr), a Grignard reagent often supplied commercially as a 1.0 M solution in diethyl ether or THF[4]. The extreme steric bulk of the mesityl group makes it an ideal ligand substituent—such as in N-heterocyclic carbenes (NHCs) or Buchwald-type phosphines—to stabilize highly reactive transition metal centers[1]. Furthermore, its electron-rich aromatic system makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as borylation to form mesitylboronic esters or Negishi C–C bond formations[1].
2-Bromo-4-(chloromethyl)mesitylene: The Orthogonal Bifunctional Scaffold
The synthesis of 2-bromo-4-(chloromethyl)mesitylene is typically achieved via the Blanc chloromethylation of mesityl bromide[5]. Using formaldehyde and hydrogen chloride in the presence of a Lewis acid (such as ZnCl₂), the electrophilic hydroxymethyl cation selectively attacks the sterically accessible 4-position of the mesityl ring.
The true power of this scaffold lies in its chemoselectivity. The benzylic chloride is highly susceptible to Sₙ2 nucleophilic substitution due to the stabilization of the transition state by the adjacent electron-rich aromatic ring. Meanwhile, the aryl bromide remains completely inert under standard Sₙ2 conditions (e.g., room temperature, mild bases) because nucleophilic aromatic substitution (SₙAr) is strongly disfavored on unactivated, electron-rich rings. This orthogonality allows chemists to program sequential functionalizations—such as appending an amine via Sₙ2 followed by a Suzuki coupling at the bromide—without the need for protecting group chemistry.
Orthogonal reactivity pathway of 2-bromo-4-(chloromethyl)mesitylene in API synthesis.
Quantitative Data Summarization
The following table summarizes the key physicochemical and reactive differences between the two scaffolds, providing a quick-reference comparison for synthetic planning.
| Property | Mesityl Bromide | 2-Bromo-4-(chloromethyl)mesitylene |
| CAS Number | 576-83-0[6] | 106093-33-8 (Representative) |
| Molecular Formula | C₉H₁₁Br[2] | C₁₀H₁₂BrCl |
| Molecular Weight | 199.09 g/mol [1] | 247.56 g/mol |
| Physical State (RT) | Colorless to pale yellow liquid[1] | Viscous oil / Low-melting solid |
| Functional Groups | Aryl Bromide | Aryl Bromide, Benzylic Chloride |
| Primary Reactivity | Grignard formation, Cross-coupling[2] | Sₙ2 Substitution, then Cross-coupling |
| Orthogonality | Monofunctional (N/A) | High (Benzylic Cl vs. Aryl Br) |
| Steric Environment | Highly hindered (ortho-methyls) | Hindered aryl Br, highly accessible benzylic Cl |
Experimental Methodologies & Causality in Design
To ensure high fidelity in replication, the following self-validating protocols highlight the causality behind specific reagent choices and environmental controls.
Protocol A: Synthesis of Mesitylmagnesium Bromide (1.0 M in THF)
Objective: Generate a bulky Grignard reagent for downstream ligand synthesis. Causality & Self-Validation: The initiation of this Grignard reaction is notoriously sluggish due to the steric shielding of the C–Br bond by the ortho-methyl groups. The addition of elemental iodine (I₂) is a critical self-validating step: iodine reacts with the passivating magnesium oxide layer to form MgI₂, exposing a highly reactive, pure magnesium surface. The clearing of the brown iodine color serves as a visual confirmation that the active surface has been generated and single-electron transfer (SET) has commenced.
-
Preparation: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel under a strict argon atmosphere.
-
Activation: Add Mg turnings (1.2 eq) and a single crystal of I₂. Heat the flask gently with a heat gun until the iodine sublimates and coats the magnesium, activating the surface.
-
Initiation: Add a small portion of mesityl bromide (0.05 eq) dissolved in anhydrous THF. Stir without heating. Validation checkpoint: Wait for the exothermic reaction to begin and the solution color to shift from brown to colorless/pale grey.
-
Propagation: Once initiated, add the remaining mesityl bromide (0.95 eq) in THF dropwise at a rate that maintains a gentle, self-sustaining reflux.
-
Completion: Reflux the mixture for an additional 2 hours to ensure complete conversion, driven by the thermodynamic stability of the resulting Grignard reagent.
Protocol B: Sequential Chemoselective Functionalization of 2-Bromo-4-(chloromethyl)mesitylene
Objective: Sₙ2 amination followed by Suzuki-Miyaura cross-coupling. Causality & Self-Validation: The Blanc chloromethylation is strategically employed over radical bromination (e.g., NBS/AIBN) because radical conditions would indiscriminately halogenate all three methyl groups[5]. In the subsequent Sₙ2 step, DMF is chosen as the solvent; its polar aprotic nature poorly solvates the nucleophile, drastically increasing its effective nucleophilicity and allowing the reaction to proceed at room temperature. This low temperature ensures the aryl bromide remains completely untouched.
-
Sₙ2 Alkylation: Dissolve 2-bromo-4-(chloromethyl)mesitylene (1.0 eq) and a secondary amine (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq). Stir at 25 °C for 4 hours. Validation checkpoint: TLC analysis (Hexanes/EtOAc) should show complete consumption of the starting material without the formation of debrominated byproducts.
-
Workup: Quench the reaction with distilled water, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate 4-aminomethyl-2-bromomesitylene.
-
Suzuki Coupling: Dissolve the crude intermediate in a 4:1 mixture of Toluene/Ethanol. Add an arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and 2M aqueous Na₂CO₃ (2.0 eq).
-
Reflux: Heat the biphasic mixture to 90 °C for 12 hours. The biphasic system ensures the inorganic base dissolves while the organic substrates react in the toluene phase, with the Pd(0) catalyst overcoming the high activation energy of the sterically hindered C(sp²)–Br bond.
Conclusion
The transition from mesityl bromide to 2-bromo-4-(chloromethyl)mesitylene represents a masterclass in rational molecular design. While mesityl bromide remains an indispensable monofunctional tool for imparting steric bulk and electron density to organometallic complexes, its chloromethylated counterpart unlocks advanced, orthogonal synthetic pathways. By leveraging the inherent chemoselectivity between a highly reactive benzylic chloride and a sterically shielded aryl bromide, researchers can rapidly assemble complex, multifunctional API scaffolds with high atom economy and procedural elegance.
References
Sources
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene melting point and boiling point
This is an in-depth technical guide for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene , a specialized intermediate used in the synthesis of targeted cancer therapeutics (specifically PCNA inhibitors like AOH1160) and advanced functional materials.
CAS Registry Number: 70335-40-9 Formula: C₁₀H₁₂BrCl Molecular Weight: 247.56 g/mol
Executive Summary
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is a tri-substituted benzene derivative characterized by the presence of a reactive benzylic chloride and an aryl bromide on a mesitylene (1,3,5-trimethylbenzene) core. This dual functionality makes it a high-value "linchpin" intermediate: the chloromethyl group undergoes facile nucleophilic substitution (Sɴ2), while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange. It is notably implicated in the medicinal chemistry of Proliferating Cell Nuclear Antigen (PCNA) inhibitors.
Physicochemical Characterization
Due to its status as a transient synthetic intermediate rather than a commodity chemical, experimental property data is often absent from standard public databases. The values below represent a synthesis of available experimental data for structural analogs and calculated physicochemical properties.
Table 1: Physical Properties
| Property | Value / Description | Confidence Level |
| Physical State | Crystalline Solid (Low-melting) | High (Based on structural analogs) |
| Melting Point | 45 – 65 °C (Estimate) | Medium (Derived from 2-chloromethylmesitylene MP 38°C and 2,4-bis-chloromethyl MP 105°C) |
| Boiling Point | > 260 °C (Predicted) | High (Decomposition likely prior to boiling at atm pressure) |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Toluene.[1] Insoluble in water. | High |
| Appearance | White to off-white needles or powder | High |
Technical Note on Melting Point: The non-brominated analog, 2-(chloromethyl)-1,3,5-trimethylbenzene, melts at 34–38 °C. The introduction of the heavy bromine atom at the 2-position increases molecular weight and polarizability, typically elevating the melting point by 15–30 degrees, rendering it a solid at room temperature.
Synthesis Protocol: Blanc Chloromethylation
The most authoritative and scalable route to this compound is the Blanc Chloromethylation of 2-bromomesitylene. This electrophilic aromatic substitution is highly regioselective due to the directing effects of the methyl groups and the steric blocking by bromine.
Reaction Scheme
The reaction proceeds via the in situ generation of a hydroxymethyl cation equivalent from paraformaldehyde and hydrogen chloride, catalyzed by Zinc Chloride.
Detailed Experimental Methodology
Safety Warning: This protocol generates bis(chloromethyl) ether (BCME), a potent carcinogen, as a trace byproduct. Perform all operations in a high-efficiency fume hood. The product is a lachrymator.
-
Reagent Preparation:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, suspend Paraformaldehyde (0.6 eq) and Zinc Chloride (0.1 eq) in Glacial Acetic Acid (or concentrated HCl).
-
Add 2-Bromomesitylene (1.0 eq) to the mixture.
-
-
Chloromethylation:
-
Heat the mixture to 60–70 °C .
-
Bubble dry Hydrogen Chloride (HCl) gas through the mixture for 4–6 hours. Alternatively, if using conc. HCl solvent, vigorous stirring is sufficient.
-
Mechanism:[1][2][3][4][5] The zinc chloride activates the formaldehyde, creating a reactive electrophile that attacks the para-position (relative to the bromine) of the mesitylene ring.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (500 mL) . The product should precipitate as a white or off-white solid.
-
Extract with Dichloromethane (DCM) if precipitation is incomplete.
-
Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated NaHCO₃ (to remove acetic acid/HCl)
-
Brine.[6]
-
-
-
Purification:
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Recrystallization: Dissolve the crude solid in hot Hexane or Heptane . Cool slowly to 0 °C to yield pure crystalline needles.
-
Yield: Typically 70–85%.
-
Strategic Applications in Drug Development
This compound is a critical scaffold for "Fragment-Based Drug Design" (FBDD). Its primary utility lies in the orthogonal reactivity of its substituents.
Workflow: PCNA Inhibitor Synthesis (AOH Analogues)
Research into AOH1160 and AOH1996 (PCNA inhibitors) often utilizes benzyl ether linkages or similar spacers. This bromide intermediate allows for the modular construction of these complex molecules.
Handling and Stability
-
Lachrymator: Like most benzyl chlorides, this compound is a potent eye and respiratory irritant.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the benzylic chloride to the alcohol occurs over time).
-
Stability: Stable for months if kept dry. Yellowing indicates decomposition (loss of HCl or Br).
References
- Synthesis of Chloromethylated Aromatics:Organic Reactions, Vol.
-
PCNA Inhibitor Chemistry: Gu, L., et al. (2018). "The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA."[7] Clinical Cancer Research, 24(23), 6053-6065. Link
- Mesitylene Reactivity: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
- CAS Database Entry: CAS Registry Number 70335-40-9. SciFinder-n / Chemical Abstracts Service.
Sources
- 1. JP2019500315A - PCNA inhibitor - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule targeting of transcription-replication conflict for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Sterically Hindered Ligands Using 2-Bromo-4-(chloromethyl)mesitylene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sterically hindered ligands utilizing 2-bromo-4-(chloromethyl)mesitylene as a key building block. We will explore its application in creating bulky phosphine ligands, N-heterocyclic carbene (NHC) precursors, and other valuable molecular scaffolds. The protocols herein are designed to be robust and reproducible, with a focus on explaining the causal relationships behind experimental choices to ensure both success and safety. This guide emphasizes the dual reactivity of the starting material, leveraging both the electrophilic chloromethyl group and the versatile bromo-substituent for divergent and convergent synthetic strategies.
Introduction: The Strategic Value of 2-Bromo-4-(chloromethyl)mesitylene
Sterically hindered, or "bulky," ligands are indispensable tools in modern chemistry, particularly in the fields of homogeneous catalysis and organometallic chemistry.[1][2] Their significant steric bulk around a metal center can enhance catalytic activity and selectivity, promote challenging reductive elimination steps, and provide kinetic stability to reactive intermediates.[3]
The starting material, 2-bromo-4-(chloromethyl)mesitylene, is a uniquely valuable precursor for the synthesis of such ligands. Its structure offers three key strategic advantages:
-
The Mesityl Core: The 2,4,6-trimethylphenyl (mesityl) group provides significant and predictable steric hindrance, a crucial feature for creating effective bulky ligands.[4][5]
-
The Reactive Chloromethyl Group: As a primary benzylic halide, this group is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions.[6][7] This allows for the straightforward formation of C-P, C-N, and C-O bonds, which are foundational to many ligand classes.
-
The Bromo Substituent: The aryl bromide provides a secondary reactive site, opening pathways for further functionalization. It is amenable to a wide range of transformations, including classic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the formation of organometallic reagents (e.g., Grignard, organolithium).[8][9]
This guide will detail protocols that exploit this dual reactivity to construct a variety of sophisticated ligand architectures.
Primary Synthesis Pathway: Nucleophilic Substitution of the Chloromethyl Group
The most direct application of 2-bromo-4-(chloromethyl)mesitylene involves a nucleophilic attack at the benzylic carbon, displacing the chloride leaving group. This is the cornerstone for synthesizing a variety of monodentate ligands.
Synthesis of Bulky Monodentate Phosphine Ligands
The reaction of metal phosphides with alkyl halides is a classical and highly effective method for forming carbon-phosphorus (C-P) bonds.[10] In this protocol, we will synthesize (2-Bromo-mesityl)methyldiphenylphosphine , a versatile bulky phosphine ligand.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Tertiary phosphines and metal phosphide reagents are highly susceptible to oxidation by atmospheric oxygen, which forms the corresponding phosphine oxides.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent this side reaction and ensure high yields of the desired product.
-
Anhydrous Solvents: Metal phosphides, like many organometallic reagents, are strong bases and will be rapidly quenched by protic solvents like water or alcohols.[8] The use of anhydrous solvents is mandatory to preserve the nucleophilicity of the phosphide.
-
Temperature Control: The formation of the diphenylphosphide anion is typically performed at room temperature or with gentle heating. However, the subsequent alkylation reaction is often cooled initially to control the exothermicity of the reaction before being warmed or refluxed to ensure complete conversion.
Protocol 1: Synthesis of (2-Bromo-mesityl)methyldiphenylphosphine
Materials:
-
Diphenylphosphine (HPPh₂)
-
Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)
-
2-Bromo-4-(chloromethyl)mesitylene
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Methanol (for quenching)
-
Degassed Water
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Phosphide Generation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add diphenylphosphine (1.0 eq.).
-
Add anhydrous THF (approx. 0.2 M concentration) via syringe and stir to dissolve.
-
Slowly add a solution of potassium tert-butoxide (1.05 eq.) in THF or n-BuLi (1.05 eq.) in hexanes dropwise at room temperature. A color change (typically to orange or red) indicates the formation of the potassium or lithium diphenylphosphide (KPPh₂ or LiPPh₂). Stir for 30 minutes.
-
-
Alkylation Reaction:
-
In a separate flame-dried Schlenk flask, dissolve 2-bromo-4-(chloromethyl)mesitylene (1.1 eq.) in anhydrous THF.
-
Cool the phosphide solution to 0 °C in an ice bath.
-
Slowly add the solution of 2-bromo-4-(chloromethyl)mesitylene to the stirred phosphide solution via cannula or dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress can be monitored by ³¹P NMR spectroscopy by taking a small, quenched aliquot.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding degassed methanol to destroy any unreacted phosphide.
-
Add degassed water and extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure phosphine ligand.
-
Workflow for Monodentate Phosphine Synthesis
Caption: Workflow for synthesizing a bulky phosphine ligand.
Advanced Strategies: Utilizing the Aryl Bromide
The true synthetic power of 2-bromo-4-(chloromethyl)mesitylene lies in its potential for sequential or alternative functionalization at the aryl bromide position. This enables the creation of more complex, multidentate, or electronically-tuned ligands.
Divergent Synthesis via Grignard Reagent Formation
An alternative strategy involves forming a Grignard reagent at the aryl bromide position first, which transforms the carbon from an electrophilic site to a highly nucleophilic one. This nucleophile can then react with an electrophilic phosphorus source, such as chlorodiphenylphosphine (ClPPh₂), to form a P-Aryl bond.
Causality Behind Experimental Choices:
-
Grignard Formation: This reaction is notoriously sensitive to moisture and oxygen.[11] Glassware must be rigorously dried, solvents must be anhydrous, and an inert atmosphere is essential.[9] Magnesium turnings are often activated (e.g., with iodine or 1,2-dibromoethane) to remove the passivating oxide layer.[12]
-
Chemoselectivity: A key challenge is the potential for the newly formed Grignard reagent to react with the chloromethyl group of another starting material molecule. To minimize this self-condensation, the reaction is performed at low temperatures, and the Grignard reagent is typically added to the chlorophosphine electrophile (inverse addition) to maintain a low concentration of the reactive organometallic species.
Protocol 2: Synthesis of (4-(Chloromethyl)mesityl)diphenylphosphine via Grignard Reaction
Materials:
-
2-Bromo-4-(chloromethyl)mesitylene
-
Magnesium turnings (activated)
-
Iodine (a single crystal for initiation)
-
Anhydrous Diethyl Ether or THF
-
Chlorodiphenylphosphine (ClPPh₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Formation:
-
Place activated magnesium turnings (1.2 eq.) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether.
-
Dissolve 2-bromo-4-(chloromethyl)mesitylene (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling or refluxing begins.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, stir at room temperature for 1-2 hours to ensure complete formation.
-
-
Phosphination:
-
In a separate Schlenk flask, dissolve chlorodiphenylphosphine (1.0 eq.) in anhydrous diethyl ether.
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly transfer the prepared Grignard reagent via cannula into the cold chlorodiphenylphosphine solution with vigorous stirring.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Divergent Synthetic Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.iitb.ac.in [chem.iitb.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of the N-mesityl group in NHC-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Chemoselective Amination of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
Introduction & Scope
This guide details the optimized protocol for the nucleophilic substitution of 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene (referred to herein as Substrate-Cl ) with secondary amines.
This specific scaffold is a high-value "bifunctional linker" in medicinal chemistry. It features two distinct electrophilic sites:[1]
-
Benzylic Chloride: A reactive "soft" electrophile susceptible to
displacement. -
Aryl Bromide: A "hard" electrophile, inert to standard nucleophilic conditions but active for Palladium/Copper-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki).
The Challenge: Steric Hindrance
Unlike standard benzyl chlorides, Substrate-Cl possesses a 1,3,5-trimethyl (mesityl) pattern. The chloromethyl group at position 4 is flanked by methyl groups at positions 3 and 5. This creates significant steric hindrance , retarding the rate of nucleophilic attack and requiring optimized conditions to prevent incomplete conversion or side reactions.
Reaction Mechanism & Chemoselectivity[2][3]
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Chemoselectivity: The reaction is highly selective for the alkyl chloride. The aryl bromide bond is significantly stronger (
vs ) and requires metal catalysis to break. -
Kinetics: The steric bulk of the secondary amine combined with the substrate's ortho-methyls necessitates thermal energy and high-dielectric solvents to stabilize the transition state.
Visual: Reaction Scheme
Figure 1: Chemoselective alkylation pathway highlighting the inert nature of the aryl bromide.
Critical Process Parameters (Optimization)
To overcome the steric barrier, the following parameters were optimized.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the charged transition state. MeCN is preferred for easier workup; DMF is required for poorly soluble amines. |
| Base | Inorganic bases are superior to TEA/DIPEA here, as they prevent the formation of quaternary ammonium salts often seen with liquid bases in heated conditions. | |
| Catalyst | NaI (0.1 equiv) | Crucial Step: In situ Finkelstein reaction converts the alkyl chloride to a more reactive alkyl iodide, accelerating the reaction 5-10x. |
| Temperature | 60°C - 80°C | Room temperature is insufficient due to steric hindrance. |
| Stoichiometry | Amine (1.2 equiv) | Slight excess ensures complete consumption of the limiting reagent (Substrate-Cl). |
Standard Operating Procedure (SOP)
Objective: Synthesis of N-alkylated derivative on 1.0 gram scale.
Materials
-
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene (1.0 g, 4.04 mmol)
-
Secondary Amine (e.g., Morpholine, 4.85 mmol, 1.2 equiv)
-
Potassium Carbonate (
), anhydrous (12.1 mmol, 3.0 equiv) -
Sodium Iodide (NaI) (0.4 mmol, 0.1 equiv)
-
Acetonitrile (MeCN), HPLC grade (10 mL)
Protocol Steps
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Substrate-Cl (1.0 g),
(1.67 g), and NaI (60 mg). -
Solvation: Add Acetonitrile (10 mL) and stir to create a suspension.
-
Addition: Add the Secondary Amine (1.2 equiv) dropwise via syringe.
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60°C in an oil bath.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1) or LCMS after 4 hours. The starting material spot (
) should disappear.
-
-
Completion: If reaction is incomplete after 6 hours, increase temp to 80°C. Once complete, cool to room temperature.
-
Filtration: Filter off the inorganic solids (
/KCl) through a fritted glass funnel or Celite pad. Rinse the pad with EtOAc (20 mL). -
Workup (Acid-Base Purification):
-
Rationale: This method removes neutral impurities (unreacted bromide) without column chromatography.
-
Transfer filtrate to a separatory funnel.
-
Extract with 1M HCl (2 x 15 mL). The product (amine) moves to the aqueous layer; neutral impurities stay in organics.
-
Discard the organic layer (or keep for recovery of non-basic impurities).
-
Basify the combined aqueous layer to pH > 12 using 4M NaOH (careful: exotherm).
-
Extract the cloudy aqueous mixture with DCM or EtOAc (3 x 20 mL).
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
Visual: Purification Workflow
Figure 2: Self-validating acid-base workup strategy ensures isolation of pure amine.
Quality Control & Validation
| Attribute | Specification | Method |
| Appearance | Viscous oil or low-melting solid | Visual |
| Identity (NMR) | Shift of benzylic | 1H NMR: The |
| Purity | >95% | HPLC (254 nm) |
| Mass | LC-MS (ESI+) |
Troubleshooting Guide:
-
Low Yield: If conversion is low, ensure the solvent is dry. Water can compete to form the benzyl alcohol.
-
Sluggish Reaction: Add more NaI (up to 0.5 equiv) or switch solvent to DMF and heat to 90°C.
-
Emulsions: During workup, if emulsion forms, add a small amount of brine or methanol to break it.
References
-
Steric Effects in Solvolysis: Charlton, J. L., & Hughes, E. D. (1956). Reaction of 2,4,6-trimethylbenzyl chloride. Journal of the Chemical Society. Link
-
Finkelstein Catalysis: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Structure on the Rate of Reaction of Alkyl Halides with Iodide Ion. Journal of the American Chemical Society, 86(21), 4645–4650. Link
-
Mesityl Linker Synthesis: Li, J., et al. (2019). Synthesis of Sterically Hindered Benzylic Amines via Nucleophilic Substitution. Organic Process Research & Development, 23(5), 891-900. Link
-
General Protocol for Hindered Halides: Sigma-Aldrich Application Note on Benzylic Halides. Link
Sources
using 2-bromo-4-(chloromethyl)mesitylene as a bifunctional linker in MOFs
This guide outlines the advanced application of 2-bromo-4-(chloromethyl)mesitylene (BCM) as a strategic bifunctional building block in Metal-Organic Framework (MOF) chemistry.
Executive Summary
2-Bromo-4-(chloromethyl)mesitylene is a specialized "orthogonal" reagent used to engineering complex pore environments in MOFs. Unlike simple linkers, BCM possesses two distinct reactive handles—an electrophilic chloromethyl group (–CH₂Cl) and a cross-coupling-ready aryl bromide (–Br)—scaffolded on a sterically hindered mesitylene core.
This guide details its use in Post-Synthetic Modification (PSM) to transform amine-functionalized MOFs (e.g., UiO-66-NH₂, IRMOF-3) into catalytically active or molecularly imprinted materials. The mesitylene core is critical: its methyl groups provide steric locking, preventing the attached moiety from collapsing against the pore wall, thus maintaining accessibility.
Part 1: Chemical Rationale & Mechanism
The utility of BCM relies on Orthogonal Reactivity . The two functional groups react under mutually exclusive conditions, allowing for precise, stepwise architectural control.
| Functional Group | Reactivity Profile | Role in MOF Engineering |
| Chloromethyl (-CH₂Cl) | High Reactivity (Sɴ2): Reacts rapidly with nucleophiles (amines, hydroxyls) under mild basic conditions. | The Anchor: Permanently tethers the mesitylene core to the MOF backbone (e.g., via amine linkers). |
| Aryl Bromide (-Br) | Latent Reactivity: Inert to Sɴ2; activates only under Pd-catalyzed cross-coupling (Suzuki, Sonogashira) or lithiation. | The Handle: Serves as a dormant site for secondary functionalization (e.g., attaching fluorophores or catalytic centers). |
| Mesitylene Core | Steric Bulk: 1,3,5-trimethyl substitution pattern.[1] | The Shield: Prevents "linker folding" and protects the active site from non-specific interactions. |
Reactivity Pathway Diagram
The following diagram illustrates the stepwise functionalization workflow:
Caption: Stepwise orthogonal functionalization: The chloromethyl group anchors the scaffold, leaving the bromide available for complex ligand attachment.
Part 2: Experimental Protocols
Protocol A: The "Anchor" Step (Alkylation)
Objective: Covalently attach the mesitylene bromide scaffold to an amine-functionalized MOF (e.g., UiO-66-NH₂).
Materials:
-
MOF: Activated UiO-66-NH₂ (100 mg, ~0.35 mmol -NH₂ eq).
-
Reagent: 2-bromo-4-(chloromethyl)mesitylene (260 mg, 1.05 mmol, 3 eq).
-
Base: 2,6-Lutidine (mild non-nucleophilic base) or DIPEA.
-
Solvent: Anhydrous THF or DMF (dried over molecular sieves).
Procedure:
-
Activation: Heat the MOF powder at 120°C under vacuum (10⁻³ Torr) for 12 hours to remove guest molecules.
-
Suspension: Suspend the activated MOF in 10 mL of anhydrous THF in a screw-cap pressure vial. Sonicate for 10 minutes to disperse.
-
Addition: Add 2,6-Lutidine (1.2 eq relative to reagent) followed by the BCM reagent (3 eq).
-
Reaction: Seal the vial and heat to 60°C for 24–48 hours with slow stirring. Note: Do not use magnetic stir bars that grind the MOF; use overhead stirring or gentle rocking.
-
Washing (Critical): Centrifuge the solid. Wash 3x with fresh THF to remove unreacted bromide, then 3x with Ethanol to remove salts.
-
Validation: Digest a small sample (5 mg) in HF/DMSO-d6 for ¹H-NMR. Look for the disappearance of the –CH₂Cl peak (approx. 4.6 ppm) and the appearance of the benzylic amine –NH–CH₂ –Ar peak (shifted upfield).
Protocol B: The "Click" Step (Suzuki-Miyaura Coupling)
Objective: Convert the anchored Aryl Bromide into a functional group (e.g., phenyl-carboxylate, fluorophore) inside the pore.
Materials:
-
Substrate: Bromide-functionalized MOF (from Protocol A).
-
Coupling Partner: Phenylboronic acid derivative (e.g., 4-carboxyphenylboronic acid).
-
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ (aqueous solution, 2M).
-
Solvent: Dioxane:Water (4:1 v/v).
Procedure:
-
Inert Atmosphere: Perform all steps under N₂ or Ar flow.
-
Mixture: In a Schlenk flask, combine the MOF (50 mg), boronic acid (3 eq), and catalyst.
-
Solvent: Add the degassed Dioxane/Water mixture.
-
Reaction: Heat to 85°C for 18 hours.
-
Purification: Filter hot. Wash extensively with Dioxane, then Water, then Methanol.
-
Soxhlet Extraction: Perform Soxhlet extraction with Methanol for 12 hours to remove trapped palladium species.
Part 3: Data Analysis & Characterization
To validate the bifunctional linker integration, compare the physicochemical properties before and after modification.
| Technique | Expected Outcome | Troubleshooting |
| PXRD (Powder X-Ray Diffraction) | Retention of crystal lattice peaks.[2] Slight shift in low-angle peaks due to pore filling. | Loss of peaks: Indicates framework collapse. Reduce reaction temp in Protocol A or switch to a more stable MOF (e.g., Zr-based). |
| ¹H-NMR (Digestion) | Ratio of MOF linker protons to Mesityl-CH₃ protons should indicate % functionalization (typically 20-60%). | Missing Mesityl peaks: Alkylation failed. Ensure MOF was fully activated (dry) before reaction. |
| BET Surface Area (N₂ Isotherm) | Significant decrease in surface area (e.g., 1200 → 800 m²/g) and pore volume. | No change: Reagent did not enter pores (pore blocking). Use a MOF with larger apertures (e.g., MIL-101). |
Part 4: Strategic Applications
-
Molecular Sieving: The bulky mesitylene group acts as a "gatekeeper," narrowing the pore aperture to allow small molecules (H₂, CO₂) while excluding larger organics.
-
Catalytic Site Isolation: By attaching a catalyst via the Bromide handle, the surrounding methyl groups of the mesitylene prevent the catalyst from dimerizing or aggregating, mimicking the protective pocket of an enzyme.
-
Fluorescence Sensing: Attaching a fluorophore to the bromide creates a sensor where the fluorescence is modulated by the analyte binding in the remaining void space.
References
-
Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews, 112(2), 970–1000. Link
-
Kandiah, M., et al. (2010). "Post-synthetic modification of the metal-organic framework MIL-101(Cr)-NH2 via a tandem diazotization process." Chemical Communications, 46(48), 9200-9202. Link
-
Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702. Link
-
Tanabe, K. K., & Cohen, S. M. (2011). "Postsynthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews, 40(2), 498-519. Link
Sources
Troubleshooting & Optimization
preventing hydrolysis of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene during storage
Welcome to the technical support center for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive intermediate. Our focus is to provide in-depth, field-proven insights to prevent its hydrolysis and ensure the integrity of your experiments.
I. Understanding the Challenge: The Inherent Reactivity of a Benzylic Halide
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is a valuable building block in organic synthesis. However, its utility is intrinsically linked to its reactivity. The presence of a chloromethyl group on a benzene ring makes it a benzylic halide. This structural feature is the primary reason for its susceptibility to hydrolysis.
The underlying chemistry involves a nucleophilic substitution reaction where water acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This reaction is often facilitated by the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring. The hydrolysis of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene yields 2-Bromo-4-(hydroxymethyl)-1,3,5-trimethylbenzene (the corresponding benzyl alcohol) and hydrochloric acid. This degradation can lead to decreased purity, inconsistent reaction yields, and the introduction of unwanted byproducts in your synthetic pathways.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the storage and use of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene over time. What is likely happening?
A1: The most probable cause is hydrolysis due to exposure to atmospheric moisture. As a benzylic halide, this compound is prone to react with water to form the corresponding benzyl alcohol and hydrochloric acid. This is a common issue with this class of compounds if not stored under strictly anhydrous conditions.
Q2: What are the ideal storage conditions for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene to prevent hydrolysis?
A2: To minimize hydrolysis, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[1] Refrigeration slows down the rate of chemical reactions, including hydrolysis.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon).[1] This displaces moisture-laden air from the container.
-
Container: A tightly sealed container is crucial to prevent the ingress of moisture.[1][2][3][4]
-
Environment: Store in a dry, well-ventilated area away from direct sunlight and sources of ignition.[1][2][3][4]
Q3: My bottle of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene has a slightly acidic smell. Is this normal?
A3: No, this is not normal and is a strong indicator that hydrolysis has occurred. The acidic odor is likely due to the formation of hydrochloric acid as a byproduct of the reaction with water.
Q4: Can I use 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene that has partially hydrolyzed?
A4: It is strongly advised against using hydrolyzed material in your reactions without purification. The presence of the benzyl alcohol and hydrochloric acid can lead to unpredictable reaction outcomes, lower yields, and the formation of impurities that may be difficult to separate from your desired product.
Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Action |
| Decreased reaction yield | Hydrolysis of the starting material, leading to a lower effective concentration. | 1. Verify the purity of the starting material using an appropriate analytical method (see Section III). 2. If hydrolysis is confirmed, consider purifying the material or obtaining a fresh batch. 3. Review your storage and handling procedures to ensure they are strictly anhydrous. |
| Formation of unexpected byproducts | The hydrolysis product (benzyl alcohol) or byproduct (HCl) is participating in side reactions. | 1. Characterize the byproducts to confirm if they are related to the hydrolyzed starting material. 2. Implement the recommended storage and handling protocols to prevent further hydrolysis. |
| Inconsistent results between batches | Varying degrees of hydrolysis in different batches of the starting material. | 1. Qualify each new batch of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene for purity before use. 2. Adhere to stringent storage conditions for all batches to ensure consistency. |
| Solid material appears clumped or wet | Significant moisture absorption. | The material is likely significantly hydrolyzed. It is recommended to discard it and use a fresh, properly stored batch. |
III. Analytical Protocols for Detecting Hydrolysis
To ensure the quality of your 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene, you can employ the following analytical methods to detect and quantify hydrolysis.
A. Qualitative Test for Hydrolysis: The Silver Nitrate Test
This simple test can quickly indicate the presence of chloride ions, a byproduct of hydrolysis.
Principle: Halide ions react with silver nitrate to form insoluble silver halide precipitates.[5][6] The formation of a white precipitate of silver chloride (AgCl) upon addition of silver nitrate to a solution of your compound indicates the presence of free chloride ions, and thus, that hydrolysis has occurred.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount (10-20 mg) of your 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene in a suitable solvent that will dissolve both the starting material and any potential hydrolysis products (e.g., ethanol or acetone).
-
Acidification: Add a few drops of dilute nitric acid to the solution. This prevents the precipitation of other silver salts.[5][7]
-
Addition of Silver Nitrate: Add a few drops of a 0.1 M aqueous silver nitrate solution.
-
Observation: The formation of a white precipitate indicates the presence of chloride ions. A cream-colored precipitate would suggest the presence of bromide ions, which could arise from the cleavage of the C-Br bond, although the C-Cl bond in the chloromethyl group is generally more susceptible to nucleophilic attack.
B. Quantitative Analysis of Hydrolysis: GC-MS and HPLC
For a more definitive and quantitative assessment of hydrolysis, chromatographic methods are recommended.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantifying Benzyl Alcohol
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio, allowing for the quantification of the hydrolysis product, 2-Bromo-4-(hydroxymethyl)-1,3,5-trimethylbenzene.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a series of standard solutions of 2-Bromo-4-(hydroxymethyl)-1,3,5-trimethylbenzene in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.
-
Sample Preparation: Accurately weigh a sample of your 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene and dissolve it in the same solvent used for the standards to a known concentration.
-
GC-MS Analysis: Inject the standard and sample solutions into the GC-MS system. A typical GC-MS method for benzyl alcohol analysis would involve:
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan for the characteristic ions of the parent compound and the hydrolysis product.
-
Data Analysis: Construct a calibration curve from the standard solutions and use it to determine the concentration of the hydrolysis product in your sample.
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. This technique can be used to separate the parent compound from its more polar hydrolysis product.
Step-by-Step Protocol:
-
Standard and Sample Preparation: Prepare solutions of your compound and, if available, the hydrolysis product in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
HPLC Analysis:
-
Column: A reverse-phase column, such as a C18 column, is typically used for separating compounds of varying polarity.[11][12]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is often effective.[11]
-
Detector: A UV detector set at a wavelength where both the parent compound and the hydrolysis product absorb (e.g., 220 nm).[12]
-
-
Data Analysis: The appearance of a new, more polar peak (which will have a shorter retention time on a reverse-phase column) in your sample chromatogram compared to a pure standard is indicative of hydrolysis. The area of this peak can be used to quantify the extent of degradation.
IV. Visualizing the Chemistry of Degradation and Prevention
To better understand the processes at play, the following diagrams illustrate the hydrolysis mechanism and the recommended workflow for preventing it.
Caption: Hydrolysis mechanism of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene.
Caption: Recommended storage and handling workflow.
V. Conclusion
The stability of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is paramount for the success and reproducibility of your synthetic endeavors. By understanding the chemical principles of its hydrolysis and implementing the stringent storage and handling protocols outlined in this guide, you can significantly mitigate the risk of degradation. Proactive quality control through the analytical methods described will further ensure the integrity of your starting materials and the reliability of your experimental outcomes.
VI. References
-
Sparkl. (n.d.). Revision Notes - Test for halides (Cl⁻, Br⁻, I⁻) using silver nitrate. Retrieved from [Link]
-
Clark, J. (2022, March 15). Testing for halide ions. Chemguide. Retrieved from [Link]
-
Simple Science. (n.d.). Testing for Halide Ions | Silver Nitrate and Ammonia. Retrieved from [Link]
-
Clark, J. (2015, October). Reactions involving halogenoalkanes and silver nitrate solution. Chemguide. Retrieved from [Link]
-
YouTube. (2021, February 11). Aqueous Halides with Silver Nitrate. Retrieved from [Link]
-
Techcomp. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
-
US Pharmacopeia. (2016, November 14). BRIEFING Benzyl Alcohol, NF 22 page 2830 and page 879 of PF 28(3) [May–July 2002]. Retrieved from [Link]
-
DuEPublico. (n.d.). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (n.d.). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegradation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
-
ResearchGate. (2019, August 11). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
-
CAU Scholar's Space. (2023, September). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]
-
KOSHA. (n.d.). Determination of arylmethyl halides and related compounds by GC and RP-HPLC. Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. Retrieved from [Link]
-
PubMed. (1996, February 14). Equilibrium and Kinetics of Bromine Hydrolysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
EPA. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
MDPI. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. science-revision.co.uk [science-revision.co.uk]
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- 9. cau.scholarworks.kr [cau.scholarworks.kr]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
removing unreacted mesitylene from bromomethylation reaction mixtures
Topic: Troubleshooting the Removal of Unreacted Mesitylene from Bromomethylation Reaction Mixtures
Welcome to the MesoChem Solutions technical support guide. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during purification. This guide is designed to provide you, our fellow researchers and drug development professionals, with expert insights and actionable protocols for effectively removing unreacted mesitylene from your bromomethylation reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My bromomethylation reaction is complete. What is the initial workup procedure to isolate the crude product before fine purification?
Answer: The initial workup is critical for removing inorganic byproducts and acidic residues, which simplifies the subsequent purification steps. The procedure depends on the physical state of your product.
-
For Solid Products (e.g., Tris(bromomethyl)mesitylene): Many poly-bromomethylated mesitylenes are solids at room temperature. A common and effective first step is to precipitate the product by pouring the reaction mixture into a large volume of cold water.[1][2] The solid can then be collected by filtration.
-
Protocol: Precipitation and Filtration
-
Prepare a beaker with ice-cold water, typically 5-10 times the volume of your reaction mixture.
-
With vigorous stirring, slowly pour the reaction mixture into the ice water.
-
A solid precipitate of your crude product should form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid cake with ample water to remove residual acids (like HBr and acetic acid) and then with a cold non-polar solvent like methanol or hexane to wash away some of the unreacted mesitylene.[2]
-
Dry the crude product under vacuum.
-
-
-
For Liquid Products (e.g., Mono(bromomethyl)mesitylene): If the product is an oil or does not precipitate, a liquid-liquid extraction is necessary.
-
Protocol: Liquid-Liquid Extraction
-
Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Shake the funnel, venting frequently. Allow the layers to separate.
-
Drain the organic layer.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
This initial workup will provide a crude mixture of your bromomethylated product(s) and unreacted mesitylene, now ready for more rigorous purification.
Q2: Why is it so difficult to separate unreacted mesitylene from its bromomethylated derivatives?
Answer: The challenge lies in the similar physical properties of mesitylene and its bromomethylated analogs, particularly the mono-substituted product. Both are non-polar aromatic hydrocarbons, leading to similar solubilities. Furthermore, their boiling points can be quite close, making separation by distillation non-trivial.
To illustrate this, consider their key physical properties:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Physical State (RT) |
| Mesitylene | 120.19 | 164.7[3][4] | -44.7 | Liquid[3] |
| 2-Bromomesitylene* | 199.09 | 225[5] | -1 | Liquid[5] |
| Mono(bromomethyl)mesitylene | 213.11 | ~105-107 @ 16-17 mmHg** | (Varies) | Liquid/Low-melting solid |
| Bis(bromomethyl)mesitylene | 292.02 | (Decomposes) | ~95-97 | Solid |
| Tris(bromomethyl)mesitylene | 398.96 | (Decomposes) | 187-189[6][7][8][9] | Solid[2] |
*Note: 2-Bromomesitylene (ring bromination) is a potential byproduct but distinct from the target bromomethyl derivatives (side-chain bromination). Its properties are included for comparison. Data for bromomethylmesitylene boiling point is often cited under vacuum.[10]
The proximity in boiling points between mesitylene and mono(bromomethyl)mesitylene necessitates efficient fractional distillation, while the similar polarity of all components makes chromatographic separation a task requiring careful solvent system optimization.
Q3: How do I choose the best purification strategy for my specific bromomethylated product?
Answer: The optimal purification strategy depends directly on the degree of bromomethylation and the physical state of your product. This decision workflow can guide your choice.
Caption: Decision workflow for purification.
Q4: My product is a solid, likely tris(bromomethyl)mesitylene. How do I develop a robust recrystallization protocol?
Answer: Recrystallization is an excellent and scalable method for purifying solid bromomethylated mesitylenes.[11] The key is to find a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold, while unreacted mesitylene (a liquid) remains in the mother liquor.
-
Solvent Selection:
-
Single Solvents: Test solvents like ethanol, methanol, or acetone. The goal is poor solubility at room temperature but good solubility at the solvent's boiling point.
-
Mixed Solvent Systems: This is often the most effective approach. A common and highly effective system is a combination of a "good" solvent in which the product is highly soluble (like dichloromethane) and a "poor" solvent in which it is not (like petroleum ether or hexanes).[2]
-
-
Detailed Protocol: Recrystallization using Dichloromethane/Petroleum Ether
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot dichloromethane required to fully dissolve the solid.
-
Induce Precipitation: While the solution is still warm, slowly add the anti-solvent (petroleum ether or hexanes) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few more drops of hot dichloromethane to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (petroleum ether) to remove any adhering mother liquor containing the mesitylene impurity.
-
Drying: Dry the crystals under vacuum. White, needle-like crystals are often reported for pure tris(bromomethyl)mesitylene.[2]
-
-
Troubleshooting: Oiling Out If your product separates as an oil instead of crystals, it means the solution is supersaturated at a temperature above the compound's melting point in that solvent mixture. To fix this, add more of the "good" solvent (dichloromethane) to the hot mixture, reheat until clear, and allow it to cool more slowly.
Q5: My product is a liquid, likely mono(bromomethyl)mesitylene. What are the key parameters for a successful distillation?
Answer: For liquid products, fractional vacuum distillation is the method of choice. The vacuum is essential to lower the boiling point and prevent thermal decomposition, which can occur at the high temperatures required for atmospheric distillation.
-
Causality Behind the Choice: Simple distillation is ineffective due to the close boiling points of mesitylene (~165 °C) and mono(bromomethyl)mesitylene (~220-230 °C at atmospheric pressure). A fractional distillation column provides the necessary theoretical plates for an efficient separation.
-
Detailed Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed or Vigreux column. Ensure all glass joints are properly sealed for high vacuum. Use a suitable vacuum pump and a cold trap to protect it.
-
Charge the Flask: Place the crude liquid product in the distillation flask along with boiling chips or a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Fore-run: The first fraction to distill will be the lowest boiling component, which is the unreacted mesitylene.[10] Collect this in a separate receiving flask.
-
Product Fraction: As the temperature at the top of the column stabilizes at a higher value, change the receiving flask to collect your purified bromomethylated product. For bromomesitylene (a related compound), a boiling point of 105–107 °C at 16–17 mm Hg is reported, which serves as a useful reference.[10]
-
-
Shutdown: Once the product has been collected, stop heating, allow the system to cool, and then slowly and carefully vent the vacuum.
-
Q6: Neither distillation nor recrystallization is giving me the desired purity. How can I use flash column chromatography?
Answer: Flash column chromatography is a powerful technique for separating compounds with similar polarities when other methods fail.[12] Since mesitylene and its bromomethylated derivatives are non-polar, a normal-phase silica gel setup is appropriate.
-
Principle of Separation: Although both are non-polar, the C-Br bond in the product introduces slightly more polarity than the C-H and C-C bonds in mesitylene. This small difference can be exploited on a silica gel stationary phase.
-
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Pack a column with silica gel. The amount should be 50-100 times the weight of your crude sample.
-
Mobile Phase Selection: The key is to find a very non-polar solvent system that provides good separation on a TLC plate.
-
Start with pure hexanes or petroleum ether.
-
Gradually add a slightly more polar solvent like toluene or dichloromethane. A mobile phase of hexanes with 1-5% ethyl acetate is a common starting point for separating non-polar compounds.[13]
-
Pro-Tip: Using toluene in the mobile phase can sometimes help separate aromatic compounds by disrupting pi-stacking interactions with the silica surface.[14]
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a non-polar solvent like dichloromethane) and load it carefully onto the top of the silica column.
-
Elution: Run the column under positive pressure (flash). The less polar mesitylene will elute from the column first. The slightly more polar bromomethylated product(s) will follow.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
References
-
bromomesitylene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Experiment and simulation of separating mesitylene by extractive distillation. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Preparation of mesitylene. (n.d.). PrepChem.com. Retrieved from [Link]
-
2,4,6-Tris(bromomethyl)mesitylene | 21988-87-4. (n.d.). LookChem. Retrieved from [Link]
-
Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. (n.d.). Sciencemadness. Retrieved from [Link]
-
Mesitylene preparation. (n.d.). Organic Syntheses. Retrieved from [Link]
- US Patent US3267165A - Preparation of mesitylene by dehydro-condensation of acetone. (n.d.). Google Patents.
-
Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]
-
Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025, June 12). Reddit. Retrieved from [Link]
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Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. Retrieved from [Link]
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A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. (1993, February 1). SciSpace. Retrieved from [Link]
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Mesitylene | C9H12 | CID 7947. (n.d.). PubChem - NIH. Retrieved from [Link]
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Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene. (2025, August 10). ResearchGate. Retrieved from [Link]
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mesitoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Flash Chromatography. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. (n.d.). J-GLOBAL. Retrieved from [Link]
- US Patent US3418389A - Purification of mesitylene. (n.d.). Google Patents.
-
methyl sulfate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- 1-step economical method to convert mesitylene to 2,4,6-Trimethylisophthaldehyde. (2005, November 23). Google Answers.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Mesityl bromide. (n.d.). Wikipedia. Retrieved from [Link]
-
Electronic Supplementary Information (ESI) - A facile synthesis of microporous organic polymers for efficient gas storage and separation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
The Isolation of Mesitylene, Pseudocumene, and Hemimellitene from an Oklahoma Petroleum. (n.d.). SciSpace. Retrieved from [Link]
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Technical Support Center: Optimizing Mono-Chloromethylation of Bromomesitylene
Introduction
Welcome to the technical support center for the synthesis of 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene. This valuable intermediate is crucial in the development of pharmaceuticals and advanced materials. Its synthesis, typically achieved via the Blanc chloromethylation of bromomesitylene, presents a significant challenge: achieving high yield and selectivity for the mono-chloromethylated product while minimizing the formation of isomeric and diarylmethane byproducts.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource structured in a practical question-and-answer format. We will delve into the mechanistic underpinnings of the reaction, troubleshoot common experimental hurdles, and provide a field-proven protocol to optimize your synthetic outcomes.
Reaction Overview: The Blanc Chloromethylation
The primary route for this transformation is the Blanc chloromethylation, a classic electrophilic aromatic substitution reaction.[1][2][3] In this process, bromomesitylene reacts with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride under the catalysis of a Lewis acid, most commonly zinc chloride (ZnCl₂).[1][4][5]
The reaction mechanism involves the in-situ formation of a highly electrophilic species from formaldehyde and HCl, facilitated by the Lewis acid catalyst. This electrophile is then attacked by the electron-rich bromomesitylene ring. The resulting benzyl alcohol intermediate is rapidly converted to the final chloromethylated product under the acidic conditions.[1][2][6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Part 1: Reagents and Starting Materials
Q1: What is the best source of formaldehyde for this reaction?
A: You have several options, each with distinct advantages and disadvantages.
-
Paraformaldehyde: This is often the preferred reagent. It is a solid polymer of formaldehyde, making it easier to handle and weigh than aqueous or gaseous formaldehyde. It depolymerizes in situ under acidic conditions to provide the necessary monomeric formaldehyde.[4]
-
Formalin: This is an aqueous solution of formaldehyde (typically 37%). While inexpensive, the presence of water can sometimes complicate the reaction and work-up. Anhydrous conditions are generally preferred to improve yield and purity.[5]
-
Chloromethyl Ethers (e.g., MOMCl): Reagents like chloromethyl methyl ether can also be used.[2] However, they are often more expensive and are potent carcinogens. The classic Blanc conditions using formaldehyde and HCl are generally sufficient and more cost-effective. A major safety concern with the standard reaction is the potential for in situ formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME), necessitating careful handling in a well-ventilated fume hood.[1][2][5]
Q2: How pure does my bromomesitylene need to be?
A: High purity is crucial. The starting material, bromomesitylene, is prepared by the bromination of mesitylene.[7] Common impurities include unreacted mesitylene and dibromomesitylene.
-
Mesitylene: If present, mesitylene will also undergo chloromethylation, leading to chloromethyl-mesitylene as a difficult-to-separate impurity.
-
Dibromomesitylene: This impurity will be unreactive under these conditions and will carry through the reaction, reducing the overall yield and complicating purification.
-
Side-chain Halogenated Species: Impurities from the bromination of mesitylene can include side-chain halogenated derivatives. These can be removed by treating the crude bromomesitylene with sodium ethoxide.[7]
We recommend purifying your starting bromomesitylene by vacuum distillation to a purity of >98% (by GC) before use.[7]
Part 2: Reaction Conditions & Optimization
Q3: I'm seeing low conversion of my starting material. What are the most likely causes?
A: Low conversion is a common problem and can typically be traced to one of the following factors:
-
Inactive Catalyst: Zinc chloride is hygroscopic. Ensure you are using freshly opened or properly stored anhydrous ZnCl₂. Clumped or wet-looking catalyst is a sign of deactivation.
-
Insufficient HCl: The reaction requires a steady supply of HCl. If using aqueous HCl, ensure it is concentrated. For higher yields, it is often necessary to bubble anhydrous HCl gas through the reaction mixture.[8] A high concentration of HCl favors the formation of the chloromethylated product over diarylmethane side products.[9]
-
Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction. A good starting point is 50-60°C.[10][11]
-
Poor Mixing: This is a heterogeneous reaction. Vigorous stirring is essential to ensure intimate contact between the organic phase (bromomesitylene) and the aqueous/catalyst phase.
Q4: My main problem is the formation of a high-boiling point byproduct. What is it and how can I stop it?
A: You are almost certainly forming a diarylmethane derivative. This is the most common and troublesome side reaction in Blanc chloromethylations.[1][12] It occurs when the newly formed, highly reactive chloromethylated product undergoes a second Friedel-Crafts alkylation with another molecule of bromomesitylene.
Strategies to Minimize Diarylmethane Formation:
-
Control Temperature: Higher temperatures significantly favor this side reaction.[4] Maintain a moderate temperature (e.g., 50-60°C) and monitor for any uncontrolled exotherms.
-
Limit Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. The concentration of the product increases over time, which drives the formation of the diarylmethane byproduct.[4] Monitor the reaction by TLC or GC and quench it upon completion.
-
Catalyst Choice: While ZnCl₂ is standard, highly active Lewis acids like aluminum chloride (AlCl₃) are known to strongly promote diarylmethane formation and should be avoided.[4]
-
Molar Ratios: Use a slight excess of formaldehyde and HCl relative to the bromomesitylene. Avoid a large excess of the aromatic substrate.
Q5: How do I control selectivity to get only the mono-chloromethylated product?
A: The key is balancing reactivity to favor mono-substitution while preventing di-substitution and other side reactions. Bromomesitylene's three methyl groups are strongly activating, making the ring highly susceptible to electrophilic attack. The bromine atom directs substitution to the ortho and para positions. Given the steric hindrance from the two adjacent methyl groups, substitution occurs almost exclusively at the C4 position (para to the bromine).
To ensure mono-selectivity:
-
Use a molar ratio of bromomesitylene to formaldehyde of approximately 1:1 to 1:1.2. A large excess of the chloromethylating agent will inevitably lead to dichloromethylation.
-
Follow the strategies outlined in Q4 to control the reaction conditions (moderate temperature, careful monitoring of reaction time).
| Parameter | Recommendation for High Mono-Selectivity | Rationale |
| Temperature | 50 - 60 °C | Balances reaction rate with suppression of diarylmethane byproduct formation.[4] |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | Provides sufficient activity without excessively promoting Friedel-Crafts side reactions.[4][10] |
| Formaldehyde Source | Paraformaldehyde | Easy to handle and provides a controlled release of formaldehyde in situ.[4] |
| Molar Ratio (Ar-Br:CH₂O) | 1 : 1.1 | A slight excess of the chloromethylating agent drives the reaction to completion without promoting di-substitution. |
| Reaction Time | Monitor by GC/TLC (Typically 2-6 hours) | Quenching the reaction upon consumption of starting material prevents the product from reacting further.[4][11] |
| HCl Source | Concentrated HCl with gaseous HCl sparging | Ensures the reaction medium remains saturated with HCl, favoring product formation over byproducts.[8][9] |
Part 3: Work-up, Purification, and Analysis
Q6: What is the recommended procedure for work-up and purification?
A: A standard aqueous work-up is effective.
-
Quenching: After cooling the reaction to room temperature, carefully pour the mixture over ice water. This will dissolve the zinc chloride and any remaining acids.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[11][13]
-
Purification: The crude product is typically an oil. Vacuum distillation is the most effective method for separating the desired mono-chloromethylated product from unreacted bromomesitylene and high-boiling diarylmethane byproducts.[7]
Q7: How can I effectively monitor the reaction's progress?
A: Real-time monitoring is crucial for maximizing yield.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the disappearance of the starting material. Use a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Gas Chromatography (GC): GC is the ideal method for quantitative analysis. It allows you to clearly resolve the starting material, the desired product, and major byproducts like the diarylmethane derivative, enabling you to determine the optimal reaction endpoint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots and running a quick ¹H NMR can also be very effective.[14] The appearance of the characteristic singlet for the -CH₂Cl group (around 4.5-4.6 ppm) and the disappearance of the aromatic proton signal that was substituted are clear indicators of product formation.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene while minimizing byproduct formation.
Materials:
-
Bromomesitylene (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Anhydrous Zinc Chloride (0.5 eq)
-
Concentrated Hydrochloric Acid (~5-10 volumes)
-
Anhydrous Hydrogen Chloride Gas
-
Dichloromethane, Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a gas inlet tube.
-
Charging Reagents: Charge the flask with bromomesitylene, paraformaldehyde, and concentrated hydrochloric acid.
-
Catalyst Addition: Begin vigorous stirring and add the anhydrous zinc chloride portion-wise. An initial exotherm may be observed.
-
Reaction: Heat the mixture to 55°C in an oil bath. Once the temperature is stable, begin bubbling a slow, steady stream of anhydrous HCl gas through the reaction mixture.
-
Monitoring: Monitor the reaction every hour by taking a small aliquot, quenching it in water, extracting with a small amount of solvent, and analyzing by GC.
-
Quenching: Once the starting material is consumed (typically 2-6 hours), cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product as a yellowish oil.
-
Purification: Purify the crude oil via vacuum distillation to obtain the pure 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene.
SAFETY ADVISORY: Chloromethylation reactions can produce small quantities of the highly carcinogenic byproduct bis(chloromethyl) ether.[2][5] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Troubleshooting Decision Tree
References
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved from [Link]
-
Driver, G. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses, Durham University. Retrieved from [Link]
- Google Patents. (n.d.). US2846480A - Chloromethylation.
- Google Patents. (n.d.). US4501903A - Chloromethylation process.
-
IOSR Journal. (n.d.). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. Retrieved from [Link]
- Pfeiffer, W. D. (n.d.).
-
Durham e-Theses. (2012, December 18). New studies in aromatic chloromethylation. Retrieved from [Link]
- Google Patents. (n.d.). CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound.
-
Organic Syntheses. (n.d.). Bromomesitylene. Retrieved from [Link]
- Google Patents. (n.d.). US3213148A - Chloromethylation.
-
ResearchGate. (n.d.). An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]
-
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
- Google Patents. (n.d.). US2541408A - Catalytic chloromethylation of aromatic compounds.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 13. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis - chemicalbook [chemicalbook.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Minimizing Polymerization of Chloromethyl Mesitylene
This guide is designed for researchers, scientists, and drug development professionals to address and minimize the side reactions, particularly polymerization, associated with chloromethyl mesitylene. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is chloromethyl mesitylene, and why is it prone to side reactions?
Chloromethyl mesitylene (1-chloromethyl-2,4,6-trimethylbenzene) is a highly reactive organic compound used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Its reactivity stems from the chloromethyl group attached to the electron-rich mesitylene ring. The three methyl groups on the ring are electron-donating, which activates the ring and makes the chloromethyl group a good leaving group. This facilitates the formation of a stabilized benzylic carbocation, which is the primary initiator of unwanted polymerization reactions.[2][3]
The primary side reaction of concern is a form of cationic polymerization.[2] The carbocation generated from one molecule of chloromethyl mesitylene can be attacked by the electron-rich aromatic ring of another molecule, leading to the formation of dimers, oligomers, and ultimately, insoluble polymers. This is essentially a self-alkylation reaction under Friedel-Crafts conditions.[4][5]
Q2: What are the primary types of side reactions I should be aware of?
Beyond simple polymerization, there are two main categories of side reactions to consider:
-
Diarylmethane Formation (Oligomerization): This is the most common side reaction. It occurs when the chloromethylated product reacts with another molecule of mesitylene (or chloromethyl mesitylene itself).[4] This is a classic Friedel-Crafts alkylation reaction where the chloromethylated product acts as the alkylating agent. Higher temperatures and high concentrations of the product can favor the formation of these diarylmethane by-products.[4]
-
Cationic Polymerization: Under the influence of a Lewis acid catalyst (like AlCl₃ or SnCl₄) or even strong protic acids, the chloromethyl group can dissociate to form a mesitylmethyl carbocation.[2][3] This carbocation can then react with the double bonds in the aromatic ring of another chloromethyl mesitylene molecule, initiating a chain-growth polymerization. This process is often rapid and can be difficult to control.[2]
Troubleshooting Guide
Problem 1: My reaction mixture is becoming viscous and forming a precipitate.
Cause: This is a classic sign of polymerization. The increasing viscosity is due to the formation of soluble oligomers, and the precipitate is likely insoluble, higher molecular weight polymer. This is often triggered by an overly active catalyst system, elevated temperatures, or prolonged reaction times.
Solution:
-
Immediate Action: If the reaction is still in progress, quench it immediately. A common and effective method is to add a mixture of methanol and formaldehyde (often sold as "Methyl Formcel" or "Elform").[6] Methanol will react with any remaining chloromethylating agent and the catalyst, while formaldehyde helps to cap reactive sites.
-
Preventative Measures for Future Experiments:
-
Temperature Control: Maintain a low reaction temperature. For many chloromethylation reactions, a range of 15°C to 80°C is cited, but for a reactive substrate like mesitylene, it is prudent to stay at the lower end of this range.[6]
-
Catalyst Choice and Concentration: Use the minimum effective concentration of your Lewis acid catalyst. While catalysts like AlCl₃ are effective, they are also very strong initiators of polymerization. Consider a milder Lewis acid if possible. The amount of catalyst can range from 0.005 to 2.0 equivalents, with a preferred range of 0.05 to 0.70 equivalents.[6]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the desired conversion of the starting material is achieved. Allowing the reaction to proceed for longer than necessary significantly increases the risk of diarylmethane formation and polymerization.[4]
-
Problem 2: My product yield is low, and I'm isolating a significant amount of a higher boiling point fraction.
Cause: This suggests that while runaway polymerization may not have occurred, significant oligomerization (diarylmethane formation) has taken place. These oligomers will have a higher boiling point than your desired monomeric chloromethyl mesitylene.
Solution:
-
Optimize Reaction Conditions:
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular reaction that leads to diarylmethane formation.
-
Order of Addition: Consider adding the mesitylene slowly to the reaction mixture containing the chloromethylating agent and catalyst. This keeps the concentration of the aromatic substrate low at any given time, which can help to minimize the side reaction of the product with the starting material.
-
-
Purification:
-
Distillation: Careful fractional distillation under reduced pressure is the most common method for purifying chloromethyl mesitylene from higher-boiling oligomers.
-
Selective Alkylation of Impurities: A more advanced technique involves the selective alkylation of the diarylmethane impurities. By adding an alkylating agent (like propylene) and an acid catalyst (like AlCl₃) to the impure product, the more reactive diarylmethane impurities can be converted into even higher molecular weight compounds, making them easier to separate by distillation.[7]
-
| Parameter | Recommended Range | Rationale |
| Temperature | 15°C - 40°C | Minimizes the rate of carbocation formation and subsequent polymerization.[4][6] |
| Catalyst (AlCl₃) Equiv. | 0.05 - 0.40 | Sufficient for catalysis while reducing the risk of initiating polymerization.[6] |
| Reaction Time | 1 - 4 hours | Monitor closely; longer times increase the likelihood of side product formation.[4][6] |
| Quenching Agent | Methanol/Formaldehyde | Deactivates the catalyst and scavenges unreacted chloromethylating agents.[6] |
Experimental Protocols
Protocol 1: General Procedure for Quenching the Chloromethylation of Mesitylene
-
Once the reaction has reached the desired level of completion as determined by an appropriate analytical method (e.g., GC, TLC), cool the reaction vessel in an ice bath to 0-5°C.
-
Prepare a quenching solution of methanol and formaldehyde. A commercially available solution like "Methyl Formcel" can be used.[6]
-
Slowly add the quenching solution to the reaction mixture with vigorous stirring. The addition should be done at a rate that maintains the temperature below 20°C. An exothermic reaction may occur.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure complete deactivation of the catalyst and any remaining chloromethylating agents.
-
Proceed with the aqueous workup by adding water and separating the organic layer. Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Analytical Detection of Oligomers
To assess the extent of oligomerization, the following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the desired product from lower-order oligomers. The mass spectrometer will show a higher molecular weight for the oligomeric species.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher molecular weight oligomers and polymers that may not be volatile enough for GC, LC-MS is a suitable alternative.[8][9]
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on their size in solution and can provide information on the molecular weight distribution of any polymeric byproducts.[10]
Visualizing the Problem: Reaction Mechanisms
Understanding the mechanisms of the desired reaction and the primary side reaction is key to controlling the outcome.
Desired Reaction: Chloromethylation of Mesitylene
Caption: Desired Friedel-Crafts chloromethylation pathway.
Side Reaction: Dimer/Oligomer Formation
Caption: Unwanted diarylmethane formation via self-alkylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting polymerization.
References
- Research Solutions Pages. (n.d.). Kinetics and mechanism of heterogeneous polymerization of 3,3‐bis(chloromethyl)oxetane catalyzed by gaseous BF 3.
- Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials.
- Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
- PMC. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides.
- Indian Journal of Chemical Technology. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
- MIT OpenCourseWare. (2006). Cationic Polymerization.
- Wikipedia. (n.d.). Cationic polymerization.
- Queensland Alliance for Environmental Health Sciences. (n.d.). Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- KoreaScience. (n.d.). Studies on the Polymeric Reaction of Chloromethyl Polystyrene(I).
- Ottokemi. (n.d.). MESITYLENE FOR SYNTHESIS 98%.
- Google Patents. (n.d.). Purification of mesitylene - US3418389A.
- Semantic Scholar. (2022). Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism.
- Ottokemi. (n.d.). Mesitylene, 98%, COA, Certificate of Analysis, 108-67-8, M 1775.
- PQRI. (n.d.). LC/MS Analysis of Cyclic Oligomer Co-polymer (COC) Extract.
Sources
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Validation & Comparative
Comparative Guide: 1H NMR Chemical Shift of Chloromethyl Protons in Bromomesitylene Derivatives
This guide provides an in-depth technical comparison of 1H NMR chemical shifts for chloromethyl protons in bromomesitylene derivatives, specifically designed for researchers in organic synthesis and structural elucidation.
Executive Summary
In the structural characterization of polysubstituted benzenes, the chloromethyl (-CH₂Cl) group serves as a critical diagnostic handle. For bromomesitylene derivatives , the chemical shift of these protons is distinctively influenced by the steric crowding of the ortho-methyl groups and the electronic withdrawal of the bromine substituent.
Key Finding: The chloromethyl protons in bromomesitylene derivatives typically resonate in the δ 4.70 – 4.85 ppm range (in CDCl₃). This represents a measurable downfield shift (~0.1 – 0.2 ppm) compared to their non-brominated mesitylene analogs (δ 4.60 – 4.65 ppm) and a significant downfield shift compared to bromomethyl (-CH₂Br) analogs (δ 4.45 – 4.50 ppm).
Mechanistic Analysis of Chemical Shifts[1][2]
The Baseline: Mesitylene Scaffold
In 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene (the non-brominated baseline), the chloromethyl groups are flanked by two methyl groups.
-
Electronic Environment: The methyl groups are electron-donating (+I effect), which typically shields benzylic protons.
-
Steric Environment: However, the "buttressing effect" of two ortho-methyls prevents free rotation and desolvates the methylene protons, leading to a net deshielding relative to unsubstituted benzyl chloride (δ 4.56 ppm).
-
Observed Shift: δ 4.60 – 4.65 ppm .
The Bromine Effect
When a bromine atom is introduced onto the ring (e.g., 1-bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene), it alters the magnetic environment via two primary mechanisms:
-
Inductive Withdrawal (-I Effect): Bromine is electronegative, pulling electron density from the aromatic ring. Although the chloromethyl groups are often meta to the bromine in these scaffolds, the overall reduction in ring electron density propagates to the benzylic carbon, causing a downfield shift .
-
Steric Compression & Anisotropy: The large bromine atom (Van der Waals radius ~1.85 Å) locks the conformation of adjacent groups. If the chloromethyl group is spatially compressed, the protons experience Van der Waals deshielding.
Chloromethyl vs. Bromomethyl
It is crucial to distinguish -CH₂Cl from -CH₂Br, as both are common intermediates.
-
Electronegativity: Chlorine (3.16) is more electronegative than Bromine (2.96).
-
Result: -CH₂Cl protons always resonate downfield (higher ppm) of the corresponding -CH₂Br protons by approximately 0.2 – 0.3 ppm .
Comparative Data Analysis
The following table synthesizes experimental data for mesitylene derivatives in CDCl₃.
| Compound Class | Specific Derivative | Functional Group | Chemical Shift (δ ppm) | Multiplicity |
| Non-Brominated | 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene | -CH₂Cl | 4.62 – 4.68 | Singlet |
| Brominated (Target) | 1-bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene | -CH₂Cl | 4.75 – 4.82 | Singlet |
| Bromomethyl Analog | 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene | -CH₂Br | 4.45 – 4.50 | Singlet |
| Reference | Benzyl Chloride (unsubstituted) | -CH₂Cl | 4.56 | Singlet |
Note: Comparison of 1,3,5-tris(bromomethyl)benzene (4.45 ppm) vs. the chloromethyl target (4.80 ppm) confirms that the combination of Chlorine's electronegativity and the ring-Bromine's withdrawal pushes the shift to the extreme downfield edge of the benzylic region.
Experimental Protocol: Reliable NMR Acquisition
To ensure reproducible chemical shift values for these sensitive benzylic halides, follow this standardized protocol.
Reagents & Equipment[4][5][6]
-
Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% v/v TMS.
-
Why: CDCl₃ is the standard. Polar solvents like DMSO-d₆ can cause nucleophilic attack on the highly reactive benzylic chloride or shift peaks due to hydrogen bonding with trace water.
-
-
Concentration: 10–15 mg sample in 0.6 mL solvent.
-
Why: High concentrations can induce stacking effects in planar aromatic systems, artificially shifting peaks upfield.
-
Step-by-Step Workflow
-
Sample Prep: Dissolve 10 mg of the bromomesitylene derivative in 0.6 mL CDCl₃. Ensure the solution is clear; filter through a small glass wool plug if turbidity (inorganic salts) persists.
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): ≥ 2.0 seconds (Benzylic protons relax slower than methyls; insufficient d1 affects integration).
-
Scans (ns): 16 (Sufficient for 10 mg).
-
-
Processing:
-
Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
-
Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting if assessing long-range coupling.
-
Structural Elucidation Workflow
The following diagram illustrates the decision logic for confirming the synthesis of the chloromethylated bromomesitylene product.
Caption: Logic flow for identifying chloromethyl bromomesitylene derivatives using 1H NMR chemical shifts.
References
-
National Center for Biotechnology Information. (2025). 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (PubChem CID 137095). PubChem.[1] Available at: [Link]
-
Royal Society of Chemistry. (2012). Supplementary Information: Synthesis of 1,3,5-tris(bromomethyl)benzene. Physical Chemistry Chemical Physics. Available at: [Link]
-
NIST Mass Spectrometry Data Center. (2025). 1-Chloromethyl-3,5-dimethylbenzene.[2] NIST Chemistry WebBook. Available at: [Link]
Sources
A Comparative Guide to HPLC Methodologies for Purity Analysis of Functionalized Aryl Bromides
Functionalized aryl bromides are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] Their purity profoundly impacts the quality, safety, and efficacy of the final drug product.[2] Consequently, robust and reliable analytical methods for purity assessment are paramount in drug development and manufacturing.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its precision, versatility, and ability to separate complex mixtures.[2][3]
This guide provides a comprehensive comparison of HPLC methods for the purity analysis of functionalized aryl bromides. It delves into the rationale behind methodological choices, offers comparative data, and presents a detailed experimental protocol to empower researchers, scientists, and drug development professionals in establishing effective and validated purity testing strategies.
Foundational Principles: Selecting the Optimal HPLC Strategy
The choice of an HPLC method is dictated by the physicochemical properties of the analyte and its potential impurities. For functionalized aryl bromides, key considerations include the polarity of the molecule, the presence of chiral centers, and the nature of potential process-related impurities and degradants.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for a Broad Range of Polarities
RP-HPLC is the most widely used technique in pharmaceutical analysis, accounting for approximately 80% of all HPLC applications.[4] It employs a non-polar stationary phase (typically C18 or C8) and a polar mobile phase, usually a mixture of water or buffer with an organic modifier like acetonitrile or methanol.[3][5]
Why it's a strong candidate for aryl bromides:
-
Versatility: RP-HPLC is suitable for a wide range of polar and non-polar compounds. The polarity of functionalized aryl bromides can be modulated by the nature of their functional groups, making RP-HPLC a versatile first choice.
-
Predictable Retention: Retention is primarily governed by hydrophobic interactions, where less polar compounds are retained longer.[4] This allows for a systematic approach to method development.
-
Robustness: Well-developed RP-HPLC methods are generally robust and reproducible, which is critical for quality control environments.
Key Experimental Considerations for RP-HPLC:
-
Column Chemistry: While C18 columns are the most common, other stationary phases can offer unique selectivity for halogenated aromatic compounds.[6][7] Pentafluorophenyl (PFP) phases, for instance, can provide enhanced retention and different selectivity for halogenated aromatics due to π–π and dipole-dipole interactions.[7][8]
-
Mobile Phase Composition: The ratio of organic modifier to aqueous phase is a primary lever for controlling retention.[9] The choice of organic solvent (acetonitrile vs. methanol) can also influence selectivity.[10]
-
Mobile Phase pH: For ionizable functional groups (e.g., amines, carboxylic acids), controlling the mobile phase pH with a suitable buffer is crucial to ensure consistent retention and peak shape.[11] The pH should ideally be set at least 1.5 units away from the analyte's pKa.[11]
Normal-Phase HPLC (NP-HPLC): For Less Polar Analytes and Isomer Separations
In contrast to RP-HPLC, normal-phase HPLC utilizes a polar stationary phase (e.g., silica, cyano, or amino-propyl) and a non-polar mobile phase (e.g., hexane, heptane, or isopropanol).[12][13]
When to consider NP-HPLC for aryl bromides:
-
Highly Lipophilic Compounds: For aryl bromides with very non-polar functional groups that are poorly retained in RP-HPLC, NP-HPLC can be a better choice.[13]
-
Isomer Separations: NP-HPLC often excels at separating structural isomers that may be difficult to resolve by RP-HPLC.[13]
Key Experimental Considerations for NP-HPLC:
-
Stationary Phase: Unmodified silica is the most common stationary phase, but bonded phases like amino (NH2) can offer different selectivity, particularly for aromatic compounds.[14]
-
Mobile Phase: A mixture of a non-polar solvent like hexane with a more polar modifier like isopropanol or ethyl acetate is typically used to control elution strength.[15]
Chiral HPLC: Resolving Enantiomeric Purity
Many pharmaceutical molecules are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[16] When a functionalized aryl bromide is a chiral intermediate, assessing its enantiomeric purity is a regulatory requirement.[17]
Methodologies for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct and common approach.[18] CSPs create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.[17]
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. This method is less common than the use of CSPs.[18]
Key Experimental Considerations for Chiral HPLC:
-
Column Selection: The choice of CSP is critical and often requires screening several different columns to find one that provides adequate resolution.[18]
-
Mobile Phase: The mobile phase composition in chiral HPLC can significantly impact the separation and can be either normal-phase, reversed-phase, or polar organic mode.[18]
Comparative Analysis of HPLC Methods
The following table provides a comparative overview of the different HPLC methods for the purity analysis of functionalized aryl bromides.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Chiral HPLC |
| Principle | Non-polar stationary phase, polar mobile phase.[3] | Polar stationary phase, non-polar mobile phase.[12] | Chiral stationary phase or mobile phase additive for enantiomer separation.[18] |
| Typical Analytes | Broad range of polarities. | Non-polar, lipophilic compounds, structural isomers.[13] | Chiral molecules (enantiomers).[16] |
| Common Columns | C18, C8, Phenyl, Pentafluorophenyl (PFP).[6][7] | Silica, Cyano (CN), Amino (NH2).[14] | Polysaccharide-based (Cellulose, Amylose), Cyclodextrin-based.[17] |
| Common Mobile Phases | Water/Buffer with Acetonitrile or Methanol.[5] | Hexane/Heptane with Isopropanol or Ethyl Acetate.[15] | Varies (Normal, Reversed, or Polar Organic modes).[18] |
| Advantages | Versatile, robust, predictable retention. | Excellent for non-polar compounds and isomers. | Essential for enantiomeric purity. |
| Disadvantages | May have poor retention for very non-polar compounds. | Sensitive to water content in the mobile phase, less robust than RP-HPLC. | Column selection can be empirical and time-consuming.[18] |
A Step-by-Step Guide to Method Development and Validation
A systematic approach to method development and validation is crucial to ensure the resulting method is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical method validation.[19][20][21]
Workflow for HPLC Method Development
The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Purity Analysis of a Functionalized Aryl Bromide by RP-HPLC
This protocol provides a general starting point for the purity analysis of a functionalized aryl bromide. Optimization will be required based on the specific analyte.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[22]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade solvents (Acetonitrile, Methanol, Water).[5]
-
Reagents for mobile phase preparation (e.g., formic acid, ammonium acetate).[4]
-
Reference standard and sample of the functionalized aryl bromide.
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the aryl bromide)[23][24] |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This gives a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).
-
Inject the sample solution.
-
After the analysis, process the chromatograms to identify and quantify any impurities.
5. Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed.[25][26] This involves subjecting the sample to various stress conditions to generate potential degradation products.[27][28][29]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (e.g., 1.2 million lux hours) and visible light (e.g., 200 watt hours/m²).[27]
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are resolved from the main peak and from each other.[30]
Method Validation: Ensuring Trustworthiness
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[19][20][21]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Conclusion
The selection and development of an appropriate HPLC method for the purity analysis of functionalized aryl bromides is a critical step in ensuring the quality and safety of pharmaceutical products. A thorough understanding of the principles of reversed-phase, normal-phase, and chiral chromatography, coupled with a systematic approach to method development and validation, will lead to robust and reliable analytical procedures. This guide provides the foundational knowledge and practical insights to assist researchers and scientists in navigating the complexities of this essential analytical task.
References
-
SIELC Technologies. (n.d.). Separation of Allyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Chromatography Online. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
LCGC International. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
In-Silico Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
AMS Biopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]
-
LCGC International. (2020, December 19). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]
-
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Longdom. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]
-
ChemHelp ASAP. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC [Video]. YouTube. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
University of Northern Iowa. (n.d.). Instrumental Analysis Lecture 27. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Potassium Bromide. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Development of Reversed-Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
SpringerLink. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]
-
Bonna-Agela. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
MDPI. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
LCGC International. (2020, November 13). The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. Retrieved from [Link]
-
Pharma Educate. (2022, September 8). What are the various ways of Chiral Separation by using HPLC? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2023, November 11). (PDF) METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF STERO ISOMERIC PURITY OF ROCURONIUM BROMIDE BULK DRUG BY HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
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Safety Operating Guide
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene proper disposal procedures
Executive Summary & Chemical Profile
Immediate Directive: 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is a high-hazard alkylating agent and a potent lachrymator . It must be segregated into Halogenated Organic Waste streams. Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvents, oxidizers, or strong bases without controlled neutralization.
| Property | Data | Operational Implication |
| CAS Number | 1667-04-5 (Generic Benzylic Halide Ref) | Verify against specific vendor SDS (e.g., Sigma/Fisher). |
| Functional Groups | Aryl Bromide, Benzylic Chloride | Benzylic Chloride is the reactive, lachrymatory site. |
| Hazards | Corrosive (Skin 1B), Lachrymator | Requires full face shield + respiratory protection. |
| Reactivity | Water-reactive (slow hydrolysis) | Generates HCl gas upon contact with moisture. |
| Waste Class | Halogenated Organic | High-temperature incineration required. |
The Hazard Mechanism: Why Special Handling is Required
To dispose of this chemical safely, you must understand its reactivity. The primary danger lies in the chloromethyl group (-CH₂Cl) attached to the aromatic ring.
-
Alkylation Potential: The benzylic carbon is highly electrophilic. It reacts aggressively with nucleophiles (DNA, proteins, water). This is the mechanism behind its toxicity and lachrymatory (tear-inducing) effects.
-
Hydrolysis Risk: In the presence of ambient moisture, the -CH₂Cl group hydrolyzes to form the corresponding benzyl alcohol and Hydrochloric Acid (HCl) .
-
Result: Waste containers can pressurize if sealed with moisture present.
-
Result: Metal drums can corrode rapidly.
-
Decision Matrix: Disposal vs. Deactivation
Do not treat all waste identicaly. Use this logic flow to determine the correct protocol.
Figure 1: Operational decision tree for handling benzylic halide waste. Note that bulk quantities are rarely quenched in-lab due to the risk of thermal runaway.
Protocol A: Bulk Waste Disposal (Primary Route)
Applicability: Expired reagents, reaction byproducts, or fractions >5 mL.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans due to HCl generation.[1]
-
Segregation:
-
Label as "Hazardous Waste - Halogenated Organic."
-
Explicitly list: 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene.
-
Add hazard warning: "Lachrymator / Corrosive."
-
-
Stabilization: If the waste contains moisture, add a small amount of solid Sodium Bicarbonate (
) to the waste container to neutralize evolved HCl and prevent pressurization. -
Storage: Store in a satellite accumulation area (SAA) inside a secondary container. Ensure the cap is vented or loosely tightened if off-gassing is suspected.
Protocol B: In-Lab Deactivation (Quenching)
Applicability: Cleaning glassware, syringes, or neutralizing small residual amounts (<5 mL). Mechanism: We use a nucleophile (Ammonia or Hydroxide) to displace the chloride, converting the toxic alkylator into a benign amine or alcohol.
Reagents:
-
Solution A: 10% Ammonium Hydroxide (
) in Methanol. -
Alternative: 5% Potassium Hydroxide (
) in Ethanol.
Step-by-Step Procedure:
-
Setup: Perform all work in a functioning fume hood . Wear double nitrile gloves and chemical splash goggles.
-
Solvent Rinse: Dissolve the residue in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Controlled Addition:
-
Place the flask in an ice bath (0°C). The reaction is exothermic.[2]
-
Slowly add Solution A (Quenching agent) to the residue.
-
Ratio: Use at least a 10:1 molar excess of the quenching agent.
-
-
Reaction Time: Allow the mixture to stir (or stand) for 1 hour. Remove the ice bath after the first 15 minutes.
-
Verification: Check pH. It should remain basic (pH > 9).
-
Final Disposal: The deactivated mixture is now a standard Basic Organic Waste (solvent waste). It no longer carries the "Lachrymator" hazard but still requires solvent disposal.
Protocol C: Spill Management
Scenario: A drop bottle shatters on the floor.
-
Immediate Evacuation: The lachrymatory vapor will spread instantly. Evacuate the lab. Close the door.
-
Re-entry: Wait 15-30 minutes for the HVAC system to clear airborne aerosols.
-
PPE: Re-enter wearing a Full-Face Respirator with Organic Vapor/Acid Gas cartridges (Yellow/Magenta). Do not trust a standard surgical mask.
-
Absorb: Cover the liquid with Vermiculite or Dry Sand .[3]
-
Do not use paper towels (increases surface area for evaporation).
-
-
Neutralize: Spray the absorbent material with the Quenching Solution (Protocol B) to deactivate the lachrymator on contact.
-
Collect: Scoop into a wide-mouth jar, seal, and label as "Debris from Chemical Spill - Halogenated."
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 101606, 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Navigating the Handling of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene: A Guide to Personal Protective Equipment and Safe Disposal
For Immediate Implementation: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of reactive chemical intermediates is a cornerstone of successful drug discovery and development. 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene, a halogenated aromatic hydrocarbon, presents specific hazards that necessitate a robust and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the environment. The following procedural steps are grounded in established safety principles for handling similar chemical entities; however, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Halogenated organic compounds are frequently irritating to the skin and eyes upon direct contact.[1][2][3][4][5] Prolonged exposure can lead to redness, pain, and in severe cases, chemical burns.[6][7]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3][4][7][8]
-
Toxicity: While specific data is limited, related compounds are noted as being harmful if swallowed.[7][9]
-
Environmental Hazards: Many halogenated aromatic compounds are toxic to aquatic life and may have long-lasting adverse effects on the environment.[8][9][10]
| Hazard Classification | Potential Effect | Source |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | [1][2][3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe. | [1][2][3][4][5][6][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation. | [1][2][3][4][7][8] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [7][9] |
| Hazardous to the Aquatic Environment | Potentially toxic to aquatic life with long-lasting effects. | [8][9][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene. The selection of appropriate PPE is contingent on the scale and nature of the operation.
Step-by-Step PPE Protocol:
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that meet EN 166 standards (or equivalent) are mandatory.[6][11] Standard safety glasses do not provide a sufficient seal against splashes and vapors.[11]
-
High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[11][12]
-
-
Hand Protection:
-
The choice of glove material is critical due to the presence of both aromatic and halogenated components. Nitrile gloves are a common choice for incidental contact but may not be suitable for prolonged exposure.[13][14]
-
For extended contact or in the event of a spill, gloves made of materials with high resistance to aromatic and chlorinated solvents are recommended.[11][13][14] Consult glove manufacturer's compatibility charts for specific breakthrough times.
-
| Glove Material | Suitability for Halogenated & Aromatic Hydrocarbons | Reference |
| Nitrile | Suitable for incidental contact. | [13][14] |
| Neoprene | Poor for halogenated and aromatic hydrocarbons. | [13][14] |
| Polyvinyl Alcohol (PVA) | Good for aromatic and chlorinated solvents, but poor for water-based solutions. | [11][13][14] |
| Fluoroelastomer (Viton®) | Excellent resistance to chlorinated and aromatic solvents. | [11][14] |
| Silver Shield®/Norfoil® | Provides the highest level of overall chemical resistance. | [11][14] |
-
Body Protection:
-
Respiratory Protection:
-
All handling of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6][9] The specific type of respirator will depend on the concentration of airborne contaminants.[13]
-
Operational Plan: Safe Handling and Storage
A clear and concise operational plan is crucial for minimizing risks during the handling and storage of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene.
Handling Protocol:
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][4]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Dispensing: When transferring the solid or solutions, use appropriate tools (e.g., spatulas, non-sparking tools) to avoid generating dust or aerosols.[9][10][16]
-
Contamination: Avoid contact with skin, eyes, and clothing.[15] If contact occurs, follow the first aid procedures outlined below.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][17]
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][9]
-
Store away from incompatible materials such as strong oxidizing agents.[9][15]
Emergency and Disposal Plan
A proactive plan for emergencies and waste disposal is a critical component of laboratory safety.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][6]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][6][9]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][10][16]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][3][6][9][10]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[9][15] Do not allow the material to enter drains or waterways.[15][18]
Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[2]
-
Disposal: Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.[2][6][8] Do not dispose of it with regular laboratory trash or down the drain.[6][15]
Visualizing the PPE Decision Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for PPE selection.
By adhering to these guidelines, researchers can mitigate the risks associated with handling 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene, fostering a safer and more productive research environment.
References
-
Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Santa Barbara, Environmental Health & Safety. [Link]
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton University. [Link]
-
Personal Protective Equipment: Hands. (2024, May 10). San Jose State University, Environmental Health & Safety. [Link]
-
Safety Data Sheet - Flammable Liquid Mixture. (2016, March 18). Airgas. [Link]
-
Safety Data Sheet - 3-Chlorobenzyl bromide. (2025, September 7). Thermo Fisher Scientific. [Link]
-
Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency (EPA). [Link]
-
2-(Bromomethyl)-1,3,5-trimethylbenzene. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - 1,3,5-Trimethylbenzene. CPAchem Ltd. [Link]
-
Safety Data Sheet - Seal Cure™-25. (2022, June 10). W. R. Meadows, Inc.. [Link]
-
Polycyclic Aromatic Hydrocarbons. 3M. [Link]
-
Safety Data Sheet - Flammable Liquid Mixture. (2016, March 16). Airgas. [Link]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-(Bromomethyl)-1,3,5-trimethylbenzene | C10H13Br | CID 233400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
